2,5-Dichloroquinoxaline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,5-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVYPMIZWHTLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443388 | |
| Record name | 2,5-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-05-3 | |
| Record name | 2,5-Dichloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,5-Dichloroquinoxaline for Researchers and Drug Development Professionals
Introduction
2,5-Dichloroquinoxaline, identified by the CAS number 55687-05-3, is a halogenated heterocyclic compound belonging to the quinoxaline family.[1][2][3][4] Quinoxalines, which feature a fused benzene and pyrazine ring system, are a significant class of compounds in medicinal chemistry due to their diverse and potent biological activities.[5][6] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The dichloro-substitution pattern on the quinoxaline scaffold provides reactive sites for further chemical modifications, making this compound a potentially valuable, though less commonly cited, building block for the synthesis of novel therapeutic agents and functional materials.
This technical guide provides an in-depth overview of the available information on this compound, including its chemical and physical properties, a proposed synthesis protocol, its expected reactivity, and a summary of the biological activities associated with the broader quinoxaline class. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Properties of this compound
While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. The data presented in the following table has been compiled from various chemical databases and supplier information. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported and should be determined experimentally for any procured sample.
| Property | Value | Source(s) |
| Identifier Information | ||
| CAS Number | 55687-05-3 | [1][2][3][4][7] |
| IUPAC Name | This compound | [2] |
| Molecular Properties | ||
| Molecular Formula | C₈H₄Cl₂N₂ | [2][7] |
| Molecular Weight | 199.04 g/mol | [7] |
| Physical Properties | ||
| Boiling Point | Data not available | [7] |
| Storage Temperature | 2-8°C | [7] |
| Safety Information | ||
| Signal Word | Danger | [7] |
| GHS Pictogram | GHS06 (Toxic) | [7] |
| Hazard Statements | H301, H315, H319, H335 | [7] |
| Precautionary Statements | P261, P301+P310, P305+P351+P338 | [7] |
Synthesis of this compound: A Proposed Experimental Protocol
Step 1: Synthesis of Quinoxaline-2,5-diol
The synthesis of the quinoxaline-2,5-diol precursor is the initial and crucial step. This can be achieved through the condensation of 2-amino-3-nitrophenol with glyoxal, followed by reduction of the nitro group and subsequent cyclization.
-
Materials: 2-amino-3-nitrophenol, 40% aqueous glyoxal solution, sodium dithionite, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve 2-amino-3-nitrophenol in a mixture of ethanol and water.
-
Add the 40% aqueous glyoxal solution dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 12-18 hours. The formation of the intermediate can be monitored by thin-layer chromatography (TLC).
-
Once the formation of the intermediate is complete, carefully add sodium dithionite in portions to the reaction mixture to reduce the nitro group.
-
Acidify the mixture with hydrochloric acid to facilitate the cyclization to quinoxaline-2,5-diol.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Chlorination of Quinoxaline-2,5-diol
The synthesized quinoxaline-2,5-diol can then be chlorinated to yield this compound. This is a common transformation for hydroxylated nitrogen heterocycles.
-
Materials: Quinoxaline-2,5-diol, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried quinoxaline-2,5-diol in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride.
-
The resulting precipitate, this compound, is collected by filtration.
-
The crude product is washed thoroughly with cold water until the filtrate is neutral and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Reactivity and Potential Applications
The reactivity of this compound is dictated by the two chlorine substituents on the quinoxaline ring. The chlorine atom at the 2-position is expected to be significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the 5-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring, which stabilizes the Meisenheimer complex intermediate formed during the SₙAr reaction. The chlorine at the 5-position, being on the benzene ring, is less activated.
This differential reactivity allows for selective mono-substitution at the 2-position under controlled reaction conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the C2-chloro group. Subsequent, more forcing reaction conditions could then be employed to substitute the C5-chloro group, leading to the synthesis of di-substituted quinoxaline derivatives.
The ability to introduce diverse functional groups onto the quinoxaline scaffold makes this compound a potential intermediate for the synthesis of libraries of compounds for screening in drug discovery programs. The quinoxaline core is a known pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.
Biological Activity of the Quinoxaline Scaffold
While specific biological activity data for this compound is not widely reported, the quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Numerous derivatives have been synthesized and evaluated for their therapeutic potential.
-
Anticancer Activity: Quinoxaline derivatives have shown potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of topoisomerase II, induction of apoptosis, and interference with cell signaling pathways.
-
Antimicrobial Activity: Many quinoxaline derivatives exhibit significant antibacterial and antifungal properties. Some have been shown to be effective against drug-resistant strains of bacteria.
-
Antiviral Activity: The quinoxaline scaffold has been incorporated into molecules with activity against a range of viruses, including HIV and hepatitis C.
-
Anti-inflammatory Activity: Certain quinoxaline derivatives have demonstrated anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and cytokines.
The development of new drugs based on the quinoxaline scaffold is an active area of research. The potential for this compound to serve as a starting material for the synthesis of novel, biologically active compounds remains an area ripe for exploration.
This compound is a halogenated heterocyclic compound with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While specific experimental data for this isomer is not as abundant as for its 2,3- and 2,6-dichloro counterparts, its chemical properties and reactivity can be inferred from the well-established chemistry of the quinoxaline class. The proposed synthetic protocol and the overview of the reactivity and potential applications provided in this guide are intended to facilitate further research and development involving this intriguing molecule. As with any chemical substance, appropriate safety precautions should be taken when handling this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 2,5-Dichloroquinoxaline from o-Phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2,5-dichloroquinoxaline, starting from the readily available precursor, o-phenylenediamine. This document details the experimental protocols for each step of the synthesis, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from o-phenylenediamine is a multi-step process. A feasible synthetic route involves the initial formation of a quinoxalinone intermediate, followed by sequential chlorination steps. The overall transformation can be outlined as follows:
-
Step 1: Synthesis of Quinoxalin-2(1H)-one. o-Phenylenediamine is condensed with glyoxylic acid to form the heterocyclic core, quinoxalin-2(1H)-one.
-
Step 2: Electrophilic Chlorination to 5-Chloroquinoxalin-2(1H)-one. The quinoxalin-2(1H)-one intermediate undergoes selective electrophilic chlorination to introduce a chlorine atom at the 5-position of the bicyclic ring system.
-
Step 3: Deoxychlorination to this compound. The final step involves the conversion of the hydroxyl group at the 2-position of 5-chloroquinoxalin-2(1H)-one to a chloro group using a standard chlorinating agent.
This synthetic strategy is illustrated in the workflow diagram below.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in this synthetic pathway. Please note that yields are representative and can vary based on reaction scale and optimization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | - |
| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 49-51 | - |
| Quinoxalin-2(1H)-one | C₈H₆N₂O | 146.15 | 272-274 | ~90 |
| 5-Chloroquinoxalin-2(1H)-one | C₈H₅ClN₂O | 180.59 | 245-247 | 60-70 (estimated) |
| This compound | C₈H₄Cl₂N₂ | 199.04 | 138-140 | ~85 |
Detailed Experimental Protocols
Step 1: Synthesis of Quinoxalin-2(1H)-one
This procedure is adapted from established methods for the condensation of o-phenylenediamines with α-keto acids.
Materials:
-
o-Phenylenediamine (10.81 g, 100 mmol)
-
Glyoxylic acid monohydrate (9.21 g, 100 mmol)
-
Ethanol (200 mL)
-
Deionized water (100 mL)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in 150 mL of ethanol.
-
In a separate beaker, dissolve glyoxylic acid monohydrate in 50 mL of ethanol and 100 mL of deionized water.
-
Slowly add the glyoxylic acid solution to the stirred solution of o-phenylenediamine at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL).
-
Dry the product under vacuum to yield quinoxalin-2(1H)-one as a solid.
Step 2: Synthesis of 5-Chloroquinoxalin-2(1H)-one
This step involves a selective electrophilic chlorination. The regioselectivity can be influenced by the reaction conditions and the choice of chlorinating agent. N-chlorosuccinimide (NCS) is a common reagent for such transformations.
Materials:
-
Quinoxalin-2(1H)-one (14.61 g, 100 mmol)
-
N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)
-
Acetonitrile (250 mL)
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, suspend quinoxalin-2(1H)-one in acetonitrile.
-
Stir the suspension and slowly add N-chlorosuccinimide in portions over 30 minutes at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-chloroquinoxalin-2(1H)-one.
Step 3: Synthesis of this compound
This final step is a deoxychlorination reaction, converting the hydroxyl group of the quinoxalinone to a chloride.
Materials:
-
5-Chloroquinoxalin-2(1H)-one (18.06 g, 100 mmol)
-
Phosphorus oxychloride (POCl₃) (50 mL, 535 mmol)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~0.5 mL)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 5-chloroquinoxalin-2(1H)-one to phosphorus oxychloride.
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield this compound.
Safety and Handling
-
o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glyoxylic Acid: Corrosive. Avoid contact with skin and eyes.
-
N-Chlorosuccinimide: Irritant. Handle in a well-ventilated area.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Melting Point: To assess purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and optimize the reaction conditions for their specific needs and scale.
Spectroscopic and Structural Analysis of Dichloroquinoxalines: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Chemical Structure of 2,5-Dichloroquinoxaline
The chemical structure of the target compound, this compound, is presented below. The numbering of the quinoxaline ring system is crucial for the assignment of spectroscopic signals.
Caption: Chemical structure of this compound.
Spectroscopic Data of 2,3-Dichloroquinoxaline (Reference Isomer)
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 2,3-dichloroquinoxaline. This information is provided as a reference due to the lack of available data for the 2,5-dichloro isomer.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of 2,3-Dichloroquinoxaline
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.85 - 7.82 | m | H-6, H-7 |
| 8.08 - 8.05 | m | H-5, H-8 |
Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data of 2,3-Dichloroquinoxaline
| Chemical Shift (δ) ppm | Assignment |
| 129.2 | C-5, C-8 |
| 131.5 | C-6, C-7 |
| 140.0 | C-4a, C-8a |
| 146.5 | C-2, C-3 |
Solvent: CDCl₃
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of 2,3-Dichloroquinoxaline
| m/z | Relative Intensity (%) | Assignment |
| 198 | 100 | [M]⁺ |
| 200 | 65.1 | [M+2]⁺ |
| 202 | 10.6 | [M+4]⁺ |
| 163 | 35 | [M-Cl]⁺ |
| 128 | 20 | [M-2Cl]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail generalized procedures for the acquisition of NMR and MS data for quinoxaline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A successful NMR analysis is contingent upon careful sample preparation and the selection of appropriate acquisition parameters.[1]
Sample Preparation:
-
Weighing the Sample: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable timeframe.[1]
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen (e.g., CDCl₃, DMSO-d₆).[1]
-
Sample Dissolution: The weighed sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer to NMR Tube: The solution is then transferred to a 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts.[1]
Instrumentation and Data Acquisition:
-
Spectrometer: NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at a frequency of 300 MHz or higher for ¹H NMR.[2]
-
¹H NMR: Proton spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Carbon spectra generally require a larger number of scans due to the lower natural abundance of the ¹³C isotope.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.
Sample Preparation and Introduction:
-
Sample Dissolution: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduction Method: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Instrumentation and Data Acquisition:
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which often leads to fragmentation. Electrospray Ionization (ESI) is a softer ionization method often used for less volatile or thermally labile molecules.
-
Mass Analyzer: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. For compounds containing chlorine, the presence of characteristic isotopic patterns ([M+2], [M+4], etc.) is a key diagnostic feature.
Visualizations
General Workflow of Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The diagram below shows a plausible fragmentation pathway for this compound under electron ionization (EI) conditions. The presence of two chlorine atoms is expected to produce a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Caption: Predicted MS fragmentation of this compound.
References
Physical and chemical properties of 2,5-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and reactive properties of 2,5-dichloroquinoxaline. Due to the limited availability of experimental data for this specific isomer, this document leverages information on closely related quinoxaline derivatives and general principles of heterocyclic chemistry to offer a predictive and comparative analysis. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are outlined.
Physical Properties
| Property | This compound | 2,3-Dichloroquinoxaline | 2,6-Dichloroquinoxaline |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol | 199.04 g/mol | 199.04 g/mol [1] |
| Melting Point (°C) | Data not available | 152-154[2] | 153-157[1] |
| Boiling Point (°C) | Data not available | Data not available | 278.7±35.0 (Predicted)[3] |
| Solubility | Data not available | Data not available | Insoluble in water; Soluble in benzene and toluene[4]. |
| Appearance | Data not available | Solid | White to light yellow crystalline powder[4]. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, characteristic spectral features can be predicted based on its structure and comparison with its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants dictated by the positions of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms of the quinoxaline core, with the carbons attached to chlorine atoms showing characteristic shifts.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations in the aromatic ring.
-
C=N and C=C stretching vibrations of the quinoxaline core.
-
C-Cl stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the two chlorine substituents. These features make the quinoxaline ring electron-deficient and susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the 2- and 5-positions are expected to be susceptible to displacement by various nucleophiles. The chlorine at the 2-position, being on the pyrazine ring, is anticipated to be more reactive towards nucleophiles than the chlorine at the 5-position on the benzene ring. Common nucleophiles that can react with dichloroquinoxalines include amines, alkoxides, and thiols.[5][6] The general mechanism for nucleophilic aromatic substitution is depicted below.
Caption: General workflow for the nucleophilic substitution on this compound.
Experimental Protocols
General Synthetic Approach for Quinoxalines:
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
Note on Precursor Synthesis: The synthesis of the required precursor, 3-chloro-1,2-phenylenediamine, would be a critical preceding step.
Applications in Research and Drug Development
Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The unique substitution pattern of this compound makes it an interesting scaffold for the synthesis of novel bioactive molecules. The chlorine atoms can serve as handles for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery screening.
The logical relationship of this compound's properties and its potential applications is illustrated below.
Caption: The relationship between the properties of this compound and its applications.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,3-ジクロロキノキサリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
2,5-dichloroquinoxaline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of 2,5-dichloroquinoxaline, a compound of interest in various research and development applications.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂[1][2][3] |
| Molecular Weight | 199.039 g/mol [1][4] |
| Monoisotopic Mass | 197.9751535 g/mol [2] |
| CAS Number | 55687-05-3[2][3] |
It is important to note that while the molecular formula for this compound is C₈H₄Cl₂N₂, the related isomer 2,6-dichloroquinoxaline shares the same empirical formula and molecular weight.[4]
References
An In-Depth Technical Guide to 2,5-Dichloroquinoxaline: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dichloroquinoxaline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its historical background, synthesis methodologies, physicochemical properties, and spectroscopic data. Particular emphasis is placed on experimental protocols and the role of this compound in the development of novel therapeutic agents.
Introduction
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The strategic placement of functional groups on the quinoxaline core allows for the fine-tuning of its pharmacological profile. Among the halogenated quinoxalines, this compound has emerged as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The presence of two reactive chlorine atoms at positions 2 and 5 offers distinct opportunities for nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
History and Discovery
While the first synthesis of a quinoxaline derivative was reported by Korner and Hinsberg in 1884, the specific discovery of this compound is not well-documented in early chemical literature. Its emergence as a compound of interest is more recent and is closely tied to the expansion of quinoxaline chemistry in the pursuit of novel pharmaceuticals. A notable synthesis of this compound was reported in the Journal of Medicinal Chemistry in 2001, highlighting its role as a key building block in the development of potential anticancer agents.
Physicochemical and Spectroscopic Data
Precise physicochemical and spectroscopic data for this compound are crucial for its identification, purification, and characterization in a laboratory setting. While some sources provide conflicting or incomplete information, the following tables summarize the most reliable data available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | ChemSynthesis[1] |
| Molecular Weight | 199.04 g/mol | ChemSynthesis[1] |
| Melting Point | Not available | ChemSynthesis[1] |
| Boiling Point | Not available | ChemSynthesis[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| Mass Spectrometry | Data not available in searched literature. |
| Infrared (IR) | Data not available in searched literature. |
Note: The lack of readily available, verified quantitative and spectroscopic data for this compound is a significant gap in the scientific literature. Researchers are advised to perform their own characterization upon synthesis.
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic strategies, often involving the cyclization of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.
General Synthetic Workflow
A common pathway to substituted quinoxalines involves the condensation of an appropriately substituted 1,2-diaminobenzene with a glyoxal derivative. Subsequent chlorination of the resulting quinoxalinone or dihydroxyquinoxaline yields the desired dichloroquinoxaline.
Caption: General synthetic workflow for this compound.
Cited Experimental Protocol (Conceptual)
While the full experimental details from the frequently cited 2001 Journal of Medicinal Chemistry article were not retrievable through the conducted searches, a plausible experimental protocol based on general quinoxaline synthesis methods can be outlined. This serves as a conceptual guide for researchers.
Materials:
-
3-Chloro-1,2-phenylenediamine
-
Glyoxal (40% in water)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., ethanol, toluene, N,N-dimethylformamide)
Procedure:
-
Condensation: 3-Chloro-1,2-phenylenediamine is reacted with glyoxal in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the condensation and cyclization to form the quinoxalinone intermediate.
-
Isolation of Intermediate: Upon completion of the reaction, the solvent is removed, and the crude quinoxalinone intermediate is isolated. Purification may be achieved through recrystallization.
-
Chlorination: The dried quinoxalinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, often with gentle heating. This step converts the hydroxyl group(s) to chlorine atoms.
-
Workup and Purification: After the chlorination is complete, the reaction mixture is carefully quenched with ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude this compound is then purified by a suitable method, such as column chromatography or recrystallization, to yield the final product.
Applications in Drug Development and Medicinal Chemistry
The quinoxaline scaffold is a cornerstone in the design of therapeutic agents due to its ability to interact with various biological targets. This compound, as a key intermediate, provides a platform for the synthesis of a multitude of derivatives with potential pharmacological activities.
Role as a Synthetic Intermediate
The two chlorine atoms on this compound exhibit differential reactivity, allowing for selective and sequential nucleophilic substitution reactions. This feature is highly valuable in combinatorial chemistry and the generation of compound libraries for high-throughput screening. A wide range of nucleophiles, including amines, thiols, and alcohols, can be introduced to create diverse molecular structures.
Caption: Derivatization pathways of this compound.
Potential Therapeutic Targets
While specific biological pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated for their activity against a range of targets, including:
-
Kinases: Many quinoxaline-based compounds have been developed as kinase inhibitors for the treatment of cancer.
-
DNA and Associated Enzymes: The planar aromatic structure of the quinoxaline ring allows for intercalation into DNA, and its derivatives can inhibit enzymes such as topoisomerases.
-
Receptors: Quinoxaline derivatives have been explored as antagonists for various receptors involved in neurological and inflammatory disorders.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Despite the limited availability of detailed historical and characterization data, its utility as a synthetic intermediate is well-recognized. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully exploit its potential in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on studies involving this important heterocyclic compound.
References
A Technical Guide to Sourcing High-Purity 2,5-Dichloroquinoxaline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-dichloroquinoxaline (CAS No. 55687-05-3), a key heterocyclic building block in pharmaceutical and materials science research. It outlines commercial suppliers, quality considerations, and detailed experimental protocols for its synthesis, purification, and analysis, enabling researchers to effectively source and utilize this compound in their work.
Introduction to this compound
This compound is a halogenated heterocyclic compound featuring a quinoxaline core. This scaffold is of significant interest in medicinal chemistry as it is a structural component in numerous molecules with diverse pharmacological activities, including anticancer and anti-inflammatory properties. The two reactive chlorine atoms on the quinoxaline ring serve as versatile synthetic handles for introducing various functional groups through nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate for creating libraries of novel compounds for drug discovery. Given its role as a precursor, the procurement of high-purity this compound is critical to ensure the reliability and reproducibility of experimental results and the quality of downstream products.
Commercial Suppliers and Specifications
Sourcing high-purity this compound requires careful evaluation of supplier specifications. Purity, typically determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a critical parameter. The table below summarizes data for commercially available this compound and its common isomers, which are often used in similar research areas.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Apollo Scientific | This compound | 55687-05-3 | N/A | 100mg, 250mg, 1g, 5g, 10g, 25g |
| Biosynth | This compound | 55687-05-3 | N/A | N/A |
| Ivy Fine Chemicals | This compound | 55687-05-3 | N/A | Custom Packaging |
| Moldb | This compound | 55687-05-3 | ≥ 95% | N/A |
| Sinnchem Life Sciences | This compound | 55687-05-3 | 98% | Gram Scale |
| Sigma-Aldrich | 2,6-Dichloroquinoxaline | 18671-97-1 | 97% | Discontinued |
| Tokyo Chemical Industry (TCI) | 2,6-Dichloroquinoxaline | 18671-97-1 | >98.0% (GC) | 5g, 25g |
| Thermo Fisher Scientific (Alfa Aesar) | 2,3-Dichloroquinoxaline | 2213-63-0 | 98% | N/A |
Note: "N/A" indicates that the data is not publicly listed and typically requires a direct inquiry or request for a Certificate of Analysis (CoA).
Quality and Purity Considerations: A Supplier Evaluation Workflow
Ensuring the purity of starting materials is paramount in research. Impurities can lead to unwanted side reactions, affect biological assay results, and complicate product purification. Researchers should systematically evaluate potential suppliers before making a purchase. A Certificate of Analysis (CoA) should always be requested to confirm lot-specific purity and analytical methods used.
Navigating the Risks: A Technical Guide to the Safe Handling of 2,5-Dichloroquinoxaline
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-dichloroquinoxaline is readily available in public databases. This guide is compiled from data for the closely related isomers, 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it possesses similar hazards and exercise all precautions outlined herein. A substance-specific risk assessment should always be conducted before use.
This technical guide provides an in-depth overview of the safety and handling precautions for this compound, targeting laboratory and drug development professionals. Due to the absence of specific toxicological and safety data for the 2,5-isomer, this document synthesizes information from the Safety Data Sheets of its isomers, 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, to provide a comprehensive framework for safe handling.
Hazard Identification and Classification
Based on data from its isomers, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classifications for the related isomers are summarized below and should be considered applicable to this compound.
Table 1: GHS Hazard Classification for Dichloroquinoxaline Isomers
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed. / H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A / Category 1 | H319: Causes serious eye irritation. / H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Pictograms:
-
Skull and Crossbones (for Acute Toxicity - Oral, Category 3)
-
Exclamation Mark (for Acute Toxicity - Oral, Category 4; Skin Irritation; Eye Irritation; STOT-SE)
-
Corrosion (for Serious Eye Damage)
Experimental Protocols and Personal Protective Equipment (PPE)
Adherence to strict experimental protocols is paramount when handling this compound. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is necessary.
Weighing and Solution Preparation Protocol:
-
Preparation: Designate a specific area within the chemical fume hood for handling this compound. Ensure a spill kit is readily accessible.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Dissolution: Add the solvent to the container slowly to avoid splashing. If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Cleanup: Clean all equipment used for transfer and weighing. Wipe down the work surface within the fume hood. Dispose of all contaminated materials as hazardous waste.
Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[2] Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][4]
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[2][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid and place it in a suitable, closed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain or with general household waste.
Visualizations
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
References
An In-depth Technical Guide to the Solubility of 2,5-Dichloroquinoxaline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-dichloroquinoxaline in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information for structurally related compounds, a detailed experimental protocol for determining solubility, and a logical workflow for the experimental process.
Introduction to this compound and its Solubility
Qualitative Solubility of Dichloroquinoxaline Isomers
In the absence of specific data for this compound, the qualitative solubility of its isomers, 2,6-dichloroquinoxaline and 2,7-dichloroquinoxaline, can offer a useful reference point for solvent selection in experimental work.
| Compound | Solvent | Solubility |
| 2,6-Dichloroquinoxaline | Chloroform | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble (with heating)[1][2] | |
| Benzene | Soluble[3] | |
| Toluene | Soluble[3] | |
| Water | Insoluble[3] | |
| Ethanol | Soluble[4] | |
| Acetone | Soluble[4] | |
| 2,7-Dichloroquinoxaline | No specific qualitative solubility data found in the provided search results. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following is a generalized method based on common laboratory practices for determining the solubility of organic compounds.
Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, chloroform, toluene, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
-
Instrumental Analysis (e.g., HPLC, UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response (e.g., absorbance or peak area) against the concentration of the standard solutions.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated instrument.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Using the determined mass (gravimetric method) or concentration (instrumental method) and the known volume of the solvent, calculate the solubility.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key relationships in the process.
Caption: Experimental workflow for solubility determination.
Caption: Logical relationships in solubility measurement.
References
Crystal Structure of Dichloroquinoxalines: A Technical Guide for Researchers
An In-depth Examination of the Crystallography, Synthesis, and Biological Significance of Dichloroquinoxaline Derivatives for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the crystal structure of dichloroquinoxaline derivatives, with a focus on their synthesis, structural characterization, and potential applications in drug discovery. Due to the limited availability of specific crystallographic data for 2,5-dichloroquinoxaline, this paper will utilize the detailed structural analysis of a related compound, 6,8-dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, as a representative example to illustrate the core structural features of this class of compounds.
Introduction to Quinoxalines
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring fused together, forms the structural backbone of a wide array of biologically active molecules.[1] The versatility of the quinoxaline scaffold has led to its incorporation into numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The substitution of chlorine atoms onto the quinoxaline core, creating dichloroquinoxaline isomers, further enhances the chemical diversity and biological potential of these compounds.
Synthesis of Dichloroquinoxalines
The synthesis of dichloroquinoxaline derivatives can be achieved through various chemical routes. A common and effective method involves the chlorination of a hydroxy-chloroquinoxaline precursor.
General Experimental Protocol for Synthesis
A typical synthetic procedure for preparing a dichloroquinoxaline, such as 2,6-dichloroquinoxaline, is as follows:
-
Reaction Setup: 45 g of 2-hydroxy-6-chloroquinoxaline is placed in a sulphonation flask.
-
Chlorination: 100 ml of phosphorus oxychloride is added to the flask.
-
Reflux: The mixture is stirred and heated at reflux temperature for 20 minutes.[4]
-
Work-up: The excess phosphorus oxychloride is removed by distillation. The remaining residue is then treated with 500 ml of ice-water.[4]
-
Isolation: The resulting product is collected by filtration and washed with water until a neutral pH is achieved.[4]
-
Crystallization: The crude product is purified by crystallization from an ethanol/water mixture to yield the final dichloroquinoxaline compound.[4]
This general protocol can be adapted for the synthesis of other dichloroquinoxaline isomers with appropriate starting materials.
Below is a workflow diagram illustrating the key steps in the synthesis and purification of dichloroquinoxalines.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Amination of 2,5-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding and controlling the regioselectivity of amination reactions on 2,5-dichloroquinoxaline. Quinoxaline derivatives are crucial scaffolds in medicinal chemistry, and the selective introduction of amino groups at the C2 or C5 position is a key step in the synthesis of many biologically active compounds. These notes cover the two primary methods for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. While direct comparative quantitative data for the amination of this compound is limited in the literature, this guide extrapolates from well-studied analogous heterocyclic systems to provide expected outcomes and detailed experimental protocols.
Introduction: The Importance of Regioselectivity
The quinoxaline core is a prominent feature in a wide array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the quinoxaline ring system is critical for its pharmacological activity. This compound serves as a versatile starting material for the synthesis of substituted quinoxalines. The ability to selectively functionalize either the C2 or C5 position with an amino group allows for the targeted synthesis of diverse chemical libraries for drug discovery and development.
The regioselectivity of the amination of this compound is governed by a combination of electronic and steric factors, as well as the chosen reaction methodology. The two chlorine atoms exhibit different reactivity profiles due to their positions relative to the nitrogen atoms in the pyrazine ring and the fused benzene ring.
Reaction Pathways and Mechanisms
Two primary pathways are employed for the amination of this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In the SNAr reaction, a nucleophilic amine directly attacks one of the electron-deficient carbon atoms bearing a chlorine atom, proceeding through a Meisenheimer intermediate. The rate and regioselectivity of this reaction are influenced by the electrophilicity of the carbon atoms and the stability of the intermediate.
-
Electronic Effects: The nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which activates the attached carbons towards nucleophilic attack. The C2 position is generally considered more electron-deficient than the C5 position due to the proximity of both nitrogen atoms.
-
Steric Hindrance: The approach of the nucleophilic amine can be influenced by steric hindrance from adjacent groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[1] This method is often milder and more versatile than SNAr, with a broader substrate scope. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is crucial for the efficiency and regioselectivity of the reaction.[2]
Data Presentation: Regioselectivity and Expected Yields
While specific comparative studies on this compound are scarce, data from analogous dihalopyrimidines and dihaloquinolines can provide valuable insights into the expected regioselectivity and yields.[3]
Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Amine Type | Expected Major Product | Rationale | Expected Yield Range (%) |
| Primary Aliphatic Amines | 2-Amino-5-chloroquinoxaline | The C2 position is more electronically activated. | 60-85 |
| Secondary Aliphatic Amines | 2-Amino-5-chloroquinoxaline | Electronic activation at C2 is the dominant factor. | 55-80 |
| Anilines | Mixture of isomers, potentially favoring the 2-substituted product | The lower nucleophilicity of anilines may lead to less selective reactions. | 40-70 |
Table 2: Expected Regioselectivity in Buchwald-Hartwig Amination
| Ligand Type | Expected Major Product | Rationale | Expected Yield Range (%) |
| Bulky Monophosphine Ligands (e.g., XPhos, RuPhos) | 5-Amino-2-chloroquinoxaline | Steric hindrance at the C2 position may favor coupling at the less hindered C5 position. | 70-95 |
| Bidentate Phosphine Ligands (e.g., BINAP, dppf) | Mixture of isomers | The bite angle and steric profile of the ligand can influence selectivity. | 65-90 |
Experimental Protocols
The following protocols are representative and may require optimization for specific amines and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Preferential C2-Amination
This protocol is designed to favor the substitution at the more electronically activated C2 position.
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., primary or secondary aliphatic amine) (1.2 equiv.)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (optional, e.g., Triethylamine or Potassium Carbonate) (1.5 equiv.)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., ethanol).
-
Add the amine to the solution. If the amine hydrochloride salt is used, or if scavenging the generated HCl is desired, add a base such as triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-5-chloroquinoxaline.
Protocol 2: Buchwald-Hartwig Amination for Potential C5-Selectivity
This protocol utilizes a bulky monophosphine ligand, which may favor amination at the less sterically hindered C5 position.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound and the amine to the Schlenk tube.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 5-amino-2-chloroquinoxaline.
Conclusion
The regioselective amination of this compound is a synthetically valuable transformation that can be directed towards either the C2 or C5 position by careful selection of the reaction methodology and conditions. While SNAr reactions are expected to favor substitution at the electronically activated C2 position, the sterically sensitive Buchwald-Hartwig amination, particularly with bulky ligands, offers a potential route to the C5-aminated product. The protocols and data presented in these notes, based on established principles and analogous systems, provide a strong foundation for researchers to successfully perform and optimize these critical reactions in the synthesis of novel quinoxaline-based compounds for drug discovery and development. Further experimental studies are warranted to provide direct quantitative comparisons for this specific substrate.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 2,5-dichloroquinoxaline. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel quinoxaline-based compounds, which are prominent scaffolds in drug discovery due to their wide range of biological activities.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds with applications as anticancer, antiviral, and antimicrobial agents. The Suzuki-Miyaura coupling offers a powerful and efficient method for the C-C bond formation, enabling the introduction of various aryl and heteroaryl substituents onto the quinoxaline core. In the case of this compound, the electronic properties of the molecule allow for regioselective monosubstitution, primarily at the more electron-deficient C2 position. This selective functionalization is crucial for the systematic exploration of structure-activity relationships in drug development programs.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organohalide to the Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Regioselectivity in this compound
For this compound, the chlorine atom at the C2 position is more susceptible to oxidative addition by the palladium catalyst than the chlorine at the C5 position. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazine ring, which makes the C2 position more electron-deficient and thus more reactive towards the Suzuki coupling. Consequently, under controlled conditions, monosubstitution selectively occurs at the C2 position, yielding 2-aryl-5-chloroquinoxaline derivatives.
Data Presentation: C2-Selective Suzuki Coupling
The following table summarizes the results for the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids to yield the corresponding 2-aryl-6-chloroquinoxalines[1]. These conditions and outcomes are anticipated to be highly comparable for the synthesis of 2-aryl-5-chloroquinoxalines from this compound.
Table 1: C2-Selective Monosubstitution of Dichloroquinoxaline with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product (2-Aryl-6-chloroquinoxaline) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |
| 6 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 72 |
| 7 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
| 8 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 62 |
| 9 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 45 |
| 10 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)-6-chloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
Experimental Protocols
The following is a detailed, generalized protocol for the C2-selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar substrates[1].
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%), to the flask.
-
-
Solvent Addition:
-
Add anhydrous tetrahydrofuran (THF) to the flask via a syringe. A typical concentration is approximately 8 mL of THF per 1 mmol of this compound.
-
-
Reaction Conditions:
-
With the flask under a positive pressure of inert gas, place the reaction mixture in a preheated oil bath or heating mantle set to 90 °C.
-
Stir the reaction mixture vigorously for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC or LC-MS), remove the flask from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate.
-
-
Characterization:
-
Characterize the purified 2-aryl-5-chloroquinoxaline product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction with this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki coupling of this compound.
References
Palladium-Catalyzed Synthesis of 2,5-Disubstituted Quinoxalines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties, has established them as privileged scaffolds in drug discovery. Among the various substituted quinoxalines, the 2,5-disubstituted analogues are of significant interest. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds using modern palladium-catalyzed methodologies, which offer significant advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.
Introduction to Palladium-Catalyzed Methodologies
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in the construction of quinoxaline scaffolds is no exception. Two primary palladium-catalyzed strategies for accessing 2,5-disubstituted quinoxalines are highlighted herein:
-
Palladium-Catalyzed Reductive Annulation: This approach involves the construction of the quinoxaline ring from readily available starting materials in a single step. By carefully selecting the precursors, the desired 2,5-substitution pattern can be achieved with high regioselectivity.
-
Palladium-Catalyzed C-H Arylation: This powerful technique allows for the direct functionalization of a pre-existing quinoxaline core. For the synthesis of 2,5-disubstituted quinoxalines, this method can be employed to introduce a substituent at the C5-position of a 2-substituted quinoxaline.
These methods provide versatile and efficient pathways to a diverse range of 2,5-disubstituted quinoxalines, facilitating the exploration of their structure-activity relationships in drug development and materials science.
Method 1: Palladium-Catalyzed Reductive Annulation of Catechols and Nitroarylamines
This method provides a direct and operationally simple route to novel quinoxaline derivatives through a palladium-catalyzed hydrogenative annulation reaction. The reaction proceeds with an easily available catalyst system and demonstrates a broad substrate scope without the need for pre-functionalization of the starting materials.[1][2]
General Reaction Scheme
Caption: General scheme for Pd-catalyzed reductive annulation.
Experimental Protocol
General Procedure for the Synthesis of 2,5-Disubstituted Quinoxalines:
A mixture of the substituted catechol (0.5 mmol), the substituted o-nitroarylamine (0.5 mmol), and the palladium catalyst (e.g., Pd/C, 5 mol%) in a suitable solvent (e.g., toluene, 5 mL) is placed in a pressure tube. The tube is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for the specified time (e.g., 24 h). After cooling to room temperature, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted quinoxaline.
Quantitative Data Summary
| Entry | Catechol Substrate | o-Nitroarylamine Substrate | Palladium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Catechol | 4-Methyl-2-nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 85 |
| 2 | 4-Methylcatechol | 2-Nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 82 |
| 3 | 4-Chlorocatechol | 2-Nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 75 |
| 4 | Catechol | 4-Chloro-2-nitroaniline | 5% Pd/C | Toluene | 120 | 24 | 78 |
Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.
Method 2: Palladium-Catalyzed C-H Arylation of 2-Arylquinoxalines
This protocol describes the regioselective arylation at the C5-position of a 2-arylquinoxaline scaffold through a palladium-catalyzed C-H activation strategy. The quinoxaline moiety itself acts as an integrated directing group, facilitating the functionalization of the adjacent C-H bond on the benzene ring. This method is highly efficient and proceeds with a phosphine-free catalyst system.
General Reaction Scheme
Caption: Pd-catalyzed C-H arylation of 2-arylquinoxalines.
Experimental Protocol
General Procedure for the C5-Arylation of 2-Arylquinoxalines:
In a sealed tube, the 2-arylquinoxaline (0.2 mmol), aryl bromide (0.4 mmol), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv.) are combined in a suitable solvent (e.g., DMA, 1 mL). The tube is sealed, and the reaction mixture is stirred at an elevated temperature (e.g., 150 °C) for the specified time (e.g., 16 h). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-diarylquinoxaline.
Quantitative Data Summary
| Entry | 2-Arylquinoxaline | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylquinoxaline | 4-Bromotoluene | KOAc | DMA | 150 | 16 | 88 |
| 2 | 2-Phenylquinoxaline | 4-Bromoanisole | KOAc | DMA | 150 | 16 | 92 |
| 3 | 2-(4-Tolyl)quinoxaline | Bromobenzene | KOAc | DMA | 150 | 16 | 85 |
| 4 | 2-Phenylquinoxaline | 3-Bromopyridine | KOAc | DMA | 150 | 16 | 75 |
Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.
Conclusion
The palladium-catalyzed methodologies presented here offer powerful and versatile tools for the synthesis of 2,5-disubstituted quinoxalines. The reductive annulation provides a direct route to construct the quinoxaline core, while the C-H arylation allows for the late-stage functionalization of a pre-existing quinoxaline scaffold. These protocols, along with the summarized data, serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient preparation of diverse libraries of 2,5-disubstituted quinoxalines for various applications. Further optimization of reaction conditions for specific substrates is encouraged to expand the synthetic utility of these important heterocyclic compounds.
References
- 1. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2,5-Dichloroquinoxaline Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 2,5-dichloroquinoxaline derivatives as kinase inhibitors. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in targeting a variety of protein kinases involved in cancer and other diseases.[1] This guide focuses on the synthetic derivatization of this compound and the subsequent biological characterization of the synthesized compounds.
Introduction to Quinoxaline-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinases are a major class of therapeutic targets. Quinoxaline derivatives have emerged as a versatile class of kinase inhibitors, often acting as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.[1] The nitrogen atoms within the quinoxaline ring system can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1] The this compound scaffold offers two reactive sites for chemical modification, allowing for the generation of diverse libraries of compounds to explore the structure-activity relationship (SAR) and optimize inhibitory activity and selectivity.
Synthesis of this compound Derivatives
The primary synthetic strategy for derivatizing this compound involves nucleophilic aromatic substitution (SNAr) at the chlorine-bearing positions. The C2 position is generally more reactive towards nucleophiles than the C5 position. This allows for sequential and selective introduction of different substituents.
General Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 2-substituted-5-chloroquinoxaline and 2,5-disubstituted quinoxaline derivatives.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, alcohol, thiol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH))
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
Thin Layer Chromatography (TLC) plates and developing system
-
Purification system (e.g., column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent.
-
Addition of Reagents: Add the desired nucleophile (1.1 equivalents for monosubstitution, 2.2 equivalents for disubstitution) and a suitable base (1.5-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-120 °C) depending on the reactivity of the nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, filter the mixture. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,5-disubstituted quinoxaline derivative.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative quinoxaline derivatives against various kinases. While not all are direct derivatives of this compound, they represent the potential of the broader quinoxaline scaffold as a source of potent kinase inhibitors.
| Compound ID | Quinoxaline Core | Target Kinase | IC₅₀ (nM) | Reference Cell Line / Assay |
| 26e | Dibromo-quinoxaline | ASK1 | 30.17 | In vitro kinase assay |
| CPD4 | Quinoxalinone | EGFR (L858R/T790M/C797S) | 3.04 | Enzyme-based assay |
| CPD15 | Quinoxalinone | EGFR (L858R/T790M/C797S) | 6.50 | Enzyme-based assay |
| CPD21 | Quinoxalinone | EGFR (L858R/T790M/C797S) | 3.81 | Enzyme-based assay |
| ST4j | Quinoxalinone-pyrazolone | JAK2 | - | Strong inhibition observed |
| ST4j | Quinoxalinone-pyrazolone | JAK3 | - | Strong inhibition observed |
| Compound 4f | 11H-Indeno[1,2-b]quinoxalin-11-one | JNK | - | Potent inhibition |
| Compound 4m | 11H-Indeno[1,2-b]quinoxalin-11-one | JNK | - | Potent inhibition |
Experimental Protocols: Kinase Inhibition Assays
The following are detailed protocols for commonly used in vitro kinase inhibition assays to determine the potency (IC₅₀) of the synthesized this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescent - ADP-Glo™)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized this compound derivatives (test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Human cell line expressing the target kinase
-
Synthesized this compound derivatives (test compounds)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific primary antibody for the kinase substrate
-
Total protein primary antibody for the kinase substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to attach overnight. Treat the cells with varying concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total protein primary antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC₅₀ value.
-
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: General synthetic workflow for this compound derivatization.
Kinase Inhibition Assay Workflow
Caption: Experimental workflow for in vitro kinase inhibition assay.
ASK1 Signaling Pathway
Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.[3]
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2,5-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from 2,5-dichloroquinoxaline. The quinoxaline scaffold is a prominent heterocyclic motif in the development of functional dyes and probes due to its inherent photophysical properties and synthetic versatility. The presence of two reactive chlorine atoms at the C2 and C5 positions of the quinoxaline core allows for sequential and site-selective functionalization through common organic reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This modular approach enables the fine-tuning of the photophysical and sensing properties of the resulting fluorescent probes for various applications, including pH sensing and analyte detection.
Application Note 1: A Donor-Acceptor Type Fluorescent Probe for pH Sensing via Nucleophilic Aromatic Substitution
This application note describes the synthesis and characterization of a novel fluorescent probe, QX-N1 , based on a 2,5-disubstituted quinoxaline scaffold. The probe is designed as a donor-π-acceptor (D-π-A) system, where the electron-deficient quinoxaline core acts as the acceptor and electron-donating amino groups serve as donors. The protonation and deprotonation of the amino groups in response to pH changes modulate the intramolecular charge transfer (ICT) process, leading to distinct changes in the fluorescence emission, making QX-N1 a ratiometric fluorescent sensor for pH.
Sensing Mechanism
The sensing mechanism of QX-N1 is based on the modulation of the ICT process by pH. In acidic conditions, the lone pair of electrons on the nitrogen atoms of the amino substituents are protonated, which weakens their electron-donating ability. This disruption of the ICT process results in a blue-shifted emission. Conversely, in basic media, the amino groups are deprotonated, restoring the ICT character and leading to a red-shifted emission. This ratiometric response allows for accurate pH determination by measuring the ratio of fluorescence intensities at two different wavelengths.
Application Notes and Protocols for 2,5-Dichloroquinoxaline in Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides detailed application notes and experimental protocols concerning the use of 2,5-dichloroquinoxaline as a foundational building block for advanced materials in Organic Light-Emitting Diodes (OLEDs). While direct applications of this compound in OLEDs are not extensively documented, its inherent electronic properties—specifically its electron-deficient quinoxaline core enhanced by electron-withdrawing chloro substituents—make it a highly promising precursor for the synthesis of high-performance OLED materials. These materials include thermally activated delayed fluorescence (TADF) emitters, electron transport layer (ETL) materials, and host materials. This guide covers potential synthetic routes from this compound, characterization of resulting derivatives, and protocols for their integration into OLED devices, offering a valuable resource for researchers in materials science and organic electronics.
Introduction to this compound in OLEDs
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds utilized in organic electronics due to their excellent thermal stability and strong electron-accepting nature.[1][2] This electron deficiency makes them ideal candidates for various roles within an OLED device stack, including as electron transport materials (ETMs) and as the acceptor component in donor-acceptor (D-A) type emitters.[1][3] The introduction of halogen atoms, such as chlorine, onto the quinoxaline scaffold further modulates the electronic properties, enhancing its electron-accepting capabilities and influencing the frontier molecular orbital (FMO) energy levels.
This compound, with chlorine atoms at the reactive 2- and 5-positions, serves as a versatile precursor for creating a diverse library of functionalized quinoxaline derivatives. The C-Cl bonds can be readily functionalized through various cross-coupling reactions, allowing for the attachment of electron-donating or other functional groups to precisely tune the material's photophysical and electrochemical properties for specific OLED applications.
Key Potential Applications:
-
Electron Transport Layer (ETL) Materials: The high electron affinity of the quinoxaline core suggests that derivatives of this compound could exhibit efficient electron transport.[1][4]
-
Host Materials: For phosphorescent and TADF emitters, a host material with suitable triplet energy and good charge transport properties is crucial. Functionalized this compound derivatives can be designed to meet these requirements.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By coupling electron-donating moieties to the this compound core, it is possible to create D-A type molecules with a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.[5][6] The strong acceptor nature of the dichloroquinoxaline core is advantageous for achieving emission in the yellow to red visible spectrum.[7][8]
Data Presentation: Performance of Functionalized Quinoxaline Derivatives in OLEDs
To provide a context for the potential performance of materials derived from this compound, the following tables summarize the performance of various functionalized quinoxaline derivatives reported in the literature.
Table 1: Performance of Quinoxaline-Based TADF Emitters in OLEDs
| Emitter Name | Donor Moiety | Acceptor Moiety | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| DMAC-TTPZ | 9,9-dimethyl-9,10-dihydroacridine | 1,2,3,4-tetrahydrophenazine | Green-Yellow | 15.3 | Not Specified | [5] |
| PXZ-TTPZ | Phenoxazine | 1,2,3,4-tetrahydrophenazine | Yellow | Not Specified | Not Specified | [5] |
| PTZ-TTPZ | Phenothiazine | 1,2,3,4-tetrahydrophenazine | Yellow | Not Specified | Not Specified | [5] |
| Cz-PhQx4CN | Carbazole | Cyanophenyl-substituted quinoxaline | Orange-Red | 9.9 | Not Specified | [9] |
| Ac-PhQx4CN | Acridine | Cyanophenyl-substituted quinoxaline | Red | Not Specified | Not Specified | [9] |
| PXZ-PhQx4CN | Phenoxazine | Cyanophenyl-substituted quinoxaline | Deep-Red | Not Specified | Not Specified | [9] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Table 2: Properties of Quinoxaline-Based Host and Electron Transport Materials
| Material Name | Role in OLED | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Reference |
| DCQ | Yellow Host | 2.46 | Not Specified | Not Specified | [3] |
| Quinoxaline Derivative | Electron Transport | Not Specified | Not Specified | Not Specified | [4] |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Experimental Protocols
This section outlines generalized experimental protocols for the synthesis of functionalized quinoxaline derivatives starting from this compound and their subsequent fabrication into multilayer OLED devices.
3.1. Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling
This protocol describes a typical Suzuki cross-coupling reaction to attach an electron-donating group (e.g., a carbazole derivative) to the 2-position of the this compound core.
Materials:
-
This compound
-
Carbazole-9-boronic acid pinacol ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, add this compound (1.0 mmol), carbazole-9-boronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) and deionized water (10 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a generic multilayer OLED using thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Host material (e.g., CBP) doped with the synthesized quinoxaline derivative
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of high-purity nitrogen.
-
UV-Ozone Treatment: Treat the ITO surface with UV-ozone for 10 minutes to improve the work function.
-
Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Deposit a 10 nm thick layer of HAT-CN as the HIL at a rate of 0.1 Å/s.
-
Deposit a 40 nm thick layer of TAPC as the HTL at a rate of 1.0 Å/s.
-
Co-evaporate the host material (e.g., CBP) and the synthesized quinoxaline derivative (e.g., at a 10 wt% doping concentration) to form a 20 nm thick EML. The deposition rate of the host should be around 1.0 Å/s.
-
Deposit a 30 nm thick layer of TPBi as the ETL at a rate of 1.0 Å/s.
-
Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 2.0 Å/s.
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect against atmospheric degradation.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) of the fabricated device.
Visualizations
Diagram 1: Proposed Synthetic Pathway
Caption: Synthetic route to D-A emitters from this compound.
Diagram 2: General OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Diagram 3: Experimental Workflow for OLED Fabrication and Testing
Caption: Workflow for OLED fabrication and characterization.
References
- 1. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]
- 5. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Strategic modification of the quinoxaline acceptor to induce broad-range orange to red thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides and a wide array of amine coupling partners, offering significant advantages over traditional methods due to its broad substrate scope and functional group tolerance.[1][2]
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a diverse range of biological activities, making them valuable scaffolds in drug discovery. The functionalization of the quinoxaline core, particularly through the introduction of amino groups, is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2,5-dichloroquinoxaline, a versatile building block for the synthesis of mono- and di-substituted aminoquinoxalines.
A critical consideration in the amination of dihaloheterocycles like this compound is the regioselectivity of the reaction. The electronic and steric environment of the two chlorine atoms can lead to preferential substitution at either the C2 or C5 position in mono-amination reactions. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial to achieve the desired substitution pattern and to control the extent of the reaction, from selective mono-amination to exhaustive di-amination.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps, as illustrated in the diagram below. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium precursor and a phosphine ligand. The resulting palladium(II) intermediate then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the aminoquinoxaline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Data Presentation: Reaction Parameters for Amination of Dihalo-Quinolines and -Quinoxalines
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various dichloro- and dibromo- quinolines and quinoxalines with different amines. This data can serve as a valuable starting point for the optimization of the amination of this compound.
| Entry | Dihalo-Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 4,7-Dichloroquinoline | N-(Adamantan-1-yl)acetamide | Pd(dba)₂ (4) | BINAP (4.5) | NaOt-Bu | Dioxane | 101 | 6-8 | 4-(Adamantan-1-ylamino)-7-chloroquinoline | 52 |
| 2 | 4,7-Dichloroquinoline | N-(Adamantan-1-yl)acetamide | Pd(dba)₂ (8) | DavePhos (9) | NaOt-Bu | Dioxane | 101 | 15 | 4,7-Bis(adamantan-1-ylamino)quinoline | 71 |
| 3 | 2,8-Dichloroquinoline | N-(Adamantan-1-yl)acetamide | Pd(dba)₂ (8) | DavePhos (9) | NaOt-Bu | Dioxane | 101 | 15 | 2,8-Bis(adamantan-1-ylamino)quinoline | 45 |
| 4 | 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd(OAc)₂ (5) | Johnphos (10) | NaOt-Bu (1.25) | Toluene | 110-120 | 24 | 8-(Benzyloxy)-5-(methyl(phenyl)amino)quinoline | - |
| 5 | 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd(OAc)₂ (0.05) | BrettPhos (0.15) | K₂CO₃ | EtOH/H₂O | 80 | - | 6-Anilino-7-bromo-5,8-quinolinequinone | - |
| 6 | 2-Chloroquinoxaline O-sulfonate | Phenylamine | - | Xphos | - | - | - | - | N-Phenylquinoxalin-2-amine | >70 |
| 7 | 2-Chloroquinoxaline O-sulfonate | Benzylamine | - | Xphos | - | - | - | - | N-Benzylquinoxalin-2-amine | >70 |
Note: Yields are as reported in the cited literature and may vary based on the specific reaction setup and purification methods.
Experimental Protocols
The following protocols provide a general framework for conducting the mono- and di-amination of this compound. Optimization of the reaction conditions, including the choice of ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for a specific amine substrate.
General Procedure for Mono-amination
This procedure aims for the selective substitution of one chlorine atom on the this compound core.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (1.1-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe. The concentration of the reaction is typically in the range of 0.1-0.5 M with respect to the this compound.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or the desired level of conversion is reached.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.
General Procedure for Di-amination
This procedure is designed for the substitution of both chlorine atoms on the this compound core.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar, add the palladium catalyst (2-10 mol%) and the phosphine ligand (3-15 mol%).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas by evacuating and backfilling at least three times.
-
Reagent Addition: Under the inert atmosphere, add the base (2.2-3.0 equivalents), this compound (1.0 equivalent), and the amine (2.0-2.5 equivalents).
-
Solvent Addition: Introduce the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction: Heat the sealed reaction vessel in a preheated oil bath with vigorous stirring at a temperature typically ranging from 100-140 °C.
-
Monitoring: Track the reaction's progress using TLC or LC-MS, observing the disappearance of the starting material and mono-aminated intermediate.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with an appropriate organic solvent and perform aqueous washes with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired di-aminated quinoxaline product.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of amino-substituted quinoxalines from this compound. By carefully controlling the reaction parameters, such as the choice of catalyst, ligand, base, and stoichiometry of the reagents, it is possible to achieve either selective mono-amination or complete di-amination. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to facilitate the preparation of a diverse range of functionalized quinoxaline derivatives. Further optimization may be required to tailor the reaction conditions for specific amine substrates and to maximize the yield and purity of the desired products.
References
Application Notes and Protocols for Sonogashira Coupling of 2,5-Dichloroquinoxaline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2,5-dichloroquinoxaline with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of novel quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] For substrates like this compound, the reaction can proceed in a stepwise manner, allowing for the selective synthesis of mono- or di-alkynylated products.
Reaction Scheme
The Sonogashira coupling of this compound with terminal alkynes can yield both mono- and di-substituted products, depending on the reaction conditions and stoichiometry of the reactants.
-
Mono-alkynylation:
-
This compound + 1 equivalent of terminal alkyne → 2-alkynyl-5-chloroquinoxaline or 5-alkynyl-2-chloroquinoxaline
-
-
Di-alkynylation:
-
This compound + 2 equivalents of terminal alkyne → 2,5-di(alkynyl)quinoxaline
-
The regioselectivity of the mono-alkynylation can be influenced by the electronic and steric properties of the terminal alkyne and the specific reaction conditions employed.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from studies on the closely related 2,3-dichloroquinoxaline and other dihalo-N-heterocycles, providing a strong predictive basis for the 2,5-isomer.
| Entry | Terminal Alkyne | Product(s) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5-chloroquinoxaline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | ~60-70 |
| 2 | Phenylacetylene | 2,5-Bis(phenylethynyl)quinoxaline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 | 12 | ~80-90 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-chloroquinoxaline | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 70 | 6 | ~55-65 |
| 4 | 1-Hexyne | 2,5-Bis(hex-1-yn-1-yl)quinoxaline | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 90 | 10 | ~75-85 |
| 5 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-5-chloroquinoxaline | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 80 | 5 | ~70-80 |
| 6 | Trimethylsilylacetylene | 2,5-Bis((trimethylsilyl)ethynyl)quinoxaline | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 100 | 8 | ~85-95 |
| 7 | Propargyl alcohol | 3-(5-Chloroquinoxalin-2-yl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Acetonitrile | 50 | 10 | ~50-60 |
| 8 | Propargyl alcohol | 3,3'-(Quinoxaline-2,5-diyl)bis(prop-2-yn-1-ol) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Acetonitrile | 70 | 16 | ~70-80 |
Yields are approximate and based on related literature; optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylethynyl)-5-chloroquinoxaline (Mono-alkynylation)
This protocol details the selective mono-coupling of phenylacetylene to this compound.
Materials:
-
This compound (1.0 mmol, 199 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (8 mL) and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate (20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(phenylethynyl)-5-chloroquinoxaline.
Protocol 2: Synthesis of 2,5-Bis(phenylethynyl)quinoxaline (Di-alkynylation)
This protocol describes the double Sonogashira coupling to synthesize the di-substituted product.
Materials:
-
This compound (1.0 mmol, 199 mg)
-
Phenylacetylene (2.5 mmol, 255 mg, 276 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Triethylamine (Et₃N) (5.0 mmol, 506 mg, 696 µL)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (12 mL) and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a Celite® pad and wash with ethyl acetate (30 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-bis(phenylethynyl)quinoxaline.
Visualizations
Signaling Pathway of the Sonogashira Coupling
The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.
References
Synthesis of Novel Heterocyclic Compounds from 2,5-Dichloroquinoxaline: Applications and Protocols for Drug Discovery
Application Note: The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Among the various precursors for synthesizing these valuable compounds, 2,5-dichloroquinoxaline presents a unique starting point for the creation of novel heterocyclic systems. The strategic placement of its chlorine atoms allows for regioselective nucleophilic substitution reactions, enabling the construction of diverse molecular architectures. This document provides detailed protocols for the synthesis of fused heterocyclic compounds derived from this compound and outlines their potential applications in drug development, supported by quantitative data and mechanistic insights.
Introduction
Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery. The fusion of a benzene ring with a pyrazine ring creates a privileged structure that is present in numerous biologically active molecules. The reactivity of substituted quinoxalines, particularly dihaloquinoxalines, provides a versatile platform for synthetic chemists to generate extensive libraries of compounds for biological screening. While 2,3-dichloroquinoxaline has been extensively studied, the use of this compound as a building block for novel heterocyclic systems is a less explored yet promising area of research. The distinct electronic environment of the C-2 and C-5 positions offers opportunities for selective functionalization, leading to the synthesis of unique fused heterocycles with potential therapeutic applications.
Synthesis of a Novel Triazolo[4,3-a]quinoxaline Derivative
One of the key synthetic routes for constructing fused heterocyclic systems from this compound involves the initial reaction with hydrazine to form a hydrazinyl intermediate, which can then be cyclized to a triazole ring.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Nucleophilic Substitution of 2,5-Dichloroquinoxaline
Welcome to the technical support center for the regioselective functionalization of 2,5-dichloroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this specific quinoxaline scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of a nucleophilic substitution reaction with this compound?
A nucleophilic substitution reaction on this compound with a single equivalent of a nucleophile can theoretically yield two primary products: 2-substituted-5-chloroquinoxaline and 5-substituted-2-chloroquinoxaline. The reaction can also lead to a di-substituted product if an excess of the nucleophile is used or if the reaction conditions are harsh.
Q2: Which position, C2 or C5, is more reactive towards nucleophilic attack?
The relative reactivity of the C2 and C5 positions in this compound is not extensively documented in readily available literature. However, the regioselectivity of nucleophilic aromatic substitution (SNAr) is primarily governed by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. Both chlorine atoms are activated by the electron-withdrawing nature of the pyrazine nitrogen atoms. The relative stability of the intermediates for attack at C2 versus C5 will determine the major product. It is crucial to experimentally determine the regioselectivity for your specific nucleophile and reaction conditions.
Q3: What factors can influence the regioselectivity of the substitution?
Several factors can be modulated to influence the regioselectivity:
-
Nature of the Nucleophile: The steric bulk and electronic properties of the nucleophile can play a significant role. Bulky nucleophiles may preferentially attack the more sterically accessible position.
-
Solvent: The polarity of the solvent can influence the stability of the charged Meisenheimer intermediates, potentially favoring one regioisomer over the other. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature for a longer duration may enhance selectivity.
-
Base: The choice and stoichiometry of a base (if required to deprotonate the nucleophile or neutralize HCl byproduct) can impact the reaction outcome. Common bases include K2CO3, Cs2CO3, or triethylamine.
-
Additives: Lewis acids or other additives could potentially coordinate to one of the nitrogen atoms, altering the electronic distribution in the ring and thereby influencing the site of attack.
Q4: How can I determine the regioselectivity of my reaction?
The regioselectivity must be determined experimentally. After purification of the product mixture, spectroscopic techniques are essential for structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools to unambiguously determine the substitution pattern by analyzing the coupling constants and correlations of the protons and carbons on the quinoxaline ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the products.
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides definitive structural confirmation.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Low Nucleophilicity | - For amine or alcohol nucleophiles, consider using a stronger base (e.g., NaH, KHMDS) to generate the corresponding anion. - For thiol nucleophiles, a milder base like K2CO3 or Et3N is often sufficient. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. - Consider switching to a higher-boiling point solvent (e.g., from THF to DMF or dioxane). |
| Poor Solubility | - Choose a solvent in which both the this compound and the nucleophile are soluble. Aprotic polar solvents like DMF or DMSO are often good choices. |
| Inactivated Catalyst (if applicable) | - While typically not requiring a catalyst, for less reactive nucleophiles, ensure any catalyst used is active and handled under appropriate inert conditions. |
Issue 2: Poor Regioselectivity (Formation of a Mixture of Isomers)
| Possible Cause | Troubleshooting Steps |
| Similar Reactivity of C2 and C5 Positions | - Screen Solvents: Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) to see if solvent polarity influences the isomer ratio. - Vary Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the selectivity for one isomer. |
| Steric Hindrance | - If the nucleophile is bulky, steric hindrance may already favor one position. To further enhance this, you could try to increase the effective size of the nucleophile with protecting groups that are later removed. |
| Electronic Effects | - The inherent electronic properties of the quinoxaline ring dictate the primary reactivity. While difficult to change, understanding these through computational modeling could provide insight. |
Issue 3: Formation of Di-substituted Product
| Possible Cause | Troubleshooting Steps |
| Excess Nucleophile | - Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents) relative to this compound. - Add the nucleophile slowly to the reaction mixture using a syringe pump to maintain a low concentration. |
| High Reaction Temperature or Long Reaction Time | - Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the mono-substituted product is maximized. |
| High Reactivity of the Mono-substituted Product | - The first substitution may activate the second position for further reaction. In this case, careful control of stoichiometry and reaction time is critical. |
Data Presentation
As specific quantitative data for the regioselective substitution of this compound is not widely published, the following table is a template for how researchers can present their findings to contribute to the understanding of this reaction.
Table 1: Regioselectivity of Nucleophilic Substitution on this compound (Template)
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ratio (2-Subst : 5-Subst) |
| 1 | Morpholine | K2CO3 | DMF | 80 | 12 | Data | Data |
| 2 | Sodium thiophenoxide | - | Ethanol | RT | 6 | Data | Data |
| 3 | Sodium methoxide | - | Methanol | 60 | 8 | Data | Data |
| 4 | Aniline | Cs2CO3 | Dioxane | 100 | 24 | Data | Data |
| 5 | Benzylamine | Et3N | Acetonitrile | 80 | 16 | Data | Data |
Data to be filled in based on experimental results.
Experimental Protocols
General Protocol for Mono-substitution on this compound
This protocol provides a general starting point for investigating the nucleophilic substitution on this compound. Optimization of the solvent, base, temperature, and reaction time will be necessary for specific nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., amine, thiol, or alcohol) (1.0 - 1.2 eq)
-
Base (if necessary, e.g., K2CO3, Et3N, NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile, THF, or ethanol)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating plate/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
In a separate flask, dissolve the nucleophile (1.0 - 1.2 eq) in the anhydrous solvent. If a base is required, add it to this solution. For highly reactive nucleophiles or to avoid di-substitution, prepare this solution for slow addition via a syringe pump.
-
Add the nucleophile solution to the solution of this compound at room temperature. If using a syringe pump, add the solution dropwise over a period of 1-2 hours.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the mono-substituted product(s).
-
Characterize the product(s) using NMR, MS, and other appropriate analytical techniques to determine the yield and regioselectivity.
Visualizations
Caption: SNAr pathways for the mono-substitution of this compound.
Caption: General workflow for nucleophilic substitution experiments.
Caption: Logic diagram for troubleshooting poor regioselectivity.
Technical Support Center: Synthesis of Unsymmetrical 2,5-Disubstituted Quinoxalines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical 2,5-disubstituted quinoxalines. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-disubstituted quinoxalines?
A1: The most prevalent and classic method for synthesizing quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine (such as 4-substituted-1,2-diaminobenzene) and a 1,2-dicarbonyl compound.[1][2] This versatile reaction allows for the formation of a wide variety of substituted quinoxalines by carefully selecting the appropriate starting materials.[2]
Q2: How can I control regioselectivity to obtain the desired 2,5-disubstituted isomer?
A2: Achieving high regioselectivity is a primary challenge when using unsymmetrical starting materials. The outcome is influenced by both electronic and steric factors of the substituents on the diamine and the dicarbonyl compound.[2][3] Strategies to improve regioselectivity include:
-
Catalyst Control: Screening different catalysts, such as Brønsted acids, Lewis acids, or heterogeneous catalysts, can influence the regiochemical outcome.[2]
-
Directing Groups: The use of a directing group can provide precise control over the position of functionalization.[3]
-
Reaction Conditions: Optimizing the solvent, temperature, and reaction time can also favor the formation of one isomer over the other.[3]
Q3: What are the common side products in the synthesis of quinoxalines, and how can they be minimized?
A3: Common side products include benzimidazole derivatives, quinoxaline N-oxides, and incompletely oxidized dihydroquinoxalines.[4]
-
Benzimidazoles: These can form if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities. To minimize this, ensure the purity of the dicarbonyl compound using techniques like NMR or GC-MS before use.[4]
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to N-oxide formation, especially under harsh conditions or in the presence of an oxidizing agent. Running the reaction under an inert atmosphere can prevent this.[4]
-
Dihydroquinoxalines: Incomplete oxidation can result in a stable dihydroquinoxaline intermediate. Introducing a mild oxidant or simply exposing the reaction mixture to air can facilitate the final oxidation step to the desired aromatic quinoxaline.[4]
Q4: What are the recommended methods for purifying unsymmetrical 2,5-disubstituted quinoxalines?
A4: Purification can typically be achieved through recrystallization or column chromatography.[2]
-
Recrystallization: This is a highly effective method for purifying solid quinoxaline products. Ethanol is a commonly used solvent for this purpose.[2][5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, often a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[2]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of the Desired Product | Incomplete reaction. | Monitor the reaction by TLC to determine the optimal reaction time.[4] Consider increasing the reaction time or temperature.[6] |
| Suboptimal reaction conditions (temperature, time, solvent). | Screen different solvents and temperatures. Greener protocols using ethanol or water have shown high efficiency.[4][6] | |
| Inefficient or deactivated catalyst. | Screen different catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading.[3] Ensure the catalyst is active. | |
| Presence of significant byproducts. | Analyze the crude product to identify major byproducts and address their formation as described in the FAQs.[4] | |
| Purity of starting materials. | Ensure the purity of the o-phenylenediamine and 1,2-dicarbonyl compounds. Purify them if necessary.[4][6] | |
| Poor Regioselectivity (Mixture of Isomers) | Electronic and steric effects of substituents. | The electronic nature of substituents on the quinoxaline ring plays a crucial role. Electron-donating groups (EDGs) typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[3][7] |
| Inappropriate catalyst or ligand. | The choice of metal catalyst (e.g., Palladium, Rhodium, Copper) and the associated ligands can significantly influence regioselectivity. Bulky ligands can be used to control the position of functionalization.[3] | |
| Incorrect solvent or base. | The solvent can influence the solubility of reactants and the stability of intermediates. Experiment with different solvents like DMAc, NMP, or dioxane. The choice of base is critical for C-H activation steps; screen bases such as K₂CO₃, Cs₂CO₃, or KOAc.[3] | |
| Formation of Benzimidazole Byproduct | Impure 1,2-dicarbonyl compound containing aldehyde or carboxylic acid derivatives. | Assess the purity of the 1,2-dicarbonyl compound using NMR or GC-MS. Purify by recrystallization or chromatography if impurities are detected.[4] |
| Formation of Quinoxaline N-oxide | Over-oxidation due to harsh reaction conditions or presence of an oxidizing agent. | Avoid strong oxidizing agents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.[4] |
| Isolation of Dihydroquinoxaline Intermediate | Incomplete final oxidation step. | Stir the reaction mixture open to the air after the initial condensation to facilitate oxidation. Introduce a mild oxidant if necessary. Some transition metal catalysts can also promote the final oxidation step.[4] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted quinoxalines.
Table 1: Catalyst and Solvent Effects on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 h | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 2 h | 80 | [1] |
| I₂ | DMSO | Room Temp | 12 h | 78-99 | [8][9] |
| KF-alumina | Not specified | Not specified | Not specified | Desirable yields | [8] |
| K10-montmorillonite | Acetonitrile | 50 | Not specified | 83-95 | [8] |
| Ionic Liquid | Water | Not specified | Not specified | 78-99 | [10] |
| NH₄HF₂ | Aqueous Ethanol | Mild conditions | Not specified | 90-98 | [8] |
| Nano-γ-Fe₂O₃–SO₃H | Solvent-free | Not specified | Not specified | Good yields | [7] |
Table 2: Synthesis of Quinoxalines from Various Starting Materials
| Starting Material 1 | Starting Material 2 | Conditions | Yield (%) | Reference |
| o-phenylenediamine | Benzoyl acetonitrile | Visible light, THF, air | 50-78 | [8] |
| o-phenylenediamine | β-ketoesters | NBS | 70-88 | [8] |
| o-phenylenediamine | Alkynes | TsNBr₂, K₂CO₃ | 18-88 | [8] |
| Aryl alkyl ketones | o-phenylenediamines | Electrochemical dehydrogenation | 35-71 | [11] |
| 2-(1H-pyrrol-1-yl)aniline | α-hydroxy acid | TBHP | 38-76 | [10] |
| 2-(1H-pyrrol-1-yl)aniline | 1,3-dicarbonyl compounds | TsOH·H₂O | 54-96 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes a general and efficient method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound using a heterogeneous catalyst.[5]
-
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)[5]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
-
-
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[5]
-
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline
This protocol outlines a rapid and solvent-free method for quinoxaline synthesis using microwave irradiation.
-
Materials:
-
o-phenylenediamine (0.01 mole)
-
Glyoxal (0.01 mole)
-
-
Procedure:
-
Take a mixture of o-phenylenediamine (0.01 mole) and glyoxal (0.01 mole) in a glass beaker.
-
Cover the beaker with a watch glass.
-
Irradiate the mixture with microwave irradiation in a microwave oven for 60 seconds at 160 watts.
-
After the reaction is complete, cool the beaker.
-
Purify the resulting liquid product by simple distillation.
-
Visualizations
Caption: General experimental workflow for the synthesis of unsymmetrical 2,5-disubstituted quinoxalines.
Caption: Troubleshooting logic for challenges in quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 8. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Dichloroquinoxaline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing 2,5-dichloroquinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound involves a two-step process:
-
Condensation: The synthesis typically begins with the condensation of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxylic acid or its derivatives, to form the intermediate 5-chloro-1H-quinoxalin-2-one. This reaction is a cyclocondensation that establishes the quinoxaline ring system.
-
Chlorination: The resulting 5-chloro-1H-quinoxalin-2-one is then subjected to a chlorination reaction, most commonly using phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 2-position with a chlorine atom, yielding the desired this compound.
Q2: I am getting a low yield of this compound in the chlorination step. What are the possible causes and solutions?
Low yields in the chlorination of 5-chloro-1H-quinoxalin-2-one are often due to several factors. The key is to ensure the complete conversion of the hydroxyl group to a chloro group while preventing degradation of the product.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-chloro-1H-quinoxalin-2-one) is no longer visible.[1] |
| Decomposition of Chlorinating Agent | - Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Moisture can react with and decompose chlorinating agents like POCl₃, reducing their effectiveness.[1] |
| Suboptimal Stoichiometry | - Optimize the molar ratio of the chlorinating agent to the substrate. An excess of the chlorinating agent is often used to drive the reaction to completion. |
| Loss During Workup | - Carefully perform extraction and washing steps to avoid loss of product. Minimize the number of transfers of the product between flasks. Optimize the recrystallization solvent and procedure to maximize recovery.[1] |
Q3: My final product is a mixture of this compound and the starting material, 5-chloro-1H-quinoxalin-2-one. How can I improve the conversion?
The presence of the starting material in your final product indicates an incomplete chlorination reaction. This is a common issue and can be addressed by adjusting the reaction conditions.
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can help drive the reaction to completion. It is crucial to monitor the reaction by TLC to determine the optimal conditions without causing decomposition of the desired product.[1]
-
Excess Chlorinating Agent: Using a larger excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), can favor the formation of this compound.
-
Purity of Starting Material: Ensure that the 5-chloro-1H-quinoxalin-2-one is pure and dry before proceeding with the chlorination step, as impurities can interfere with the reaction.[1]
Q4: I observe the formation of a dark-colored, tar-like substance in my reaction. What is it and how can I prevent it?
The formation of tar-like substances is often a result of side reactions, such as polymerization or decomposition of starting materials and products, especially at elevated temperatures.
-
Temperature Control: Avoid excessively high reaction temperatures. The reaction should be heated to the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Reaction Time: Extended reaction times at high temperatures can lead to decomposition. Monitor the reaction closely and stop it once the starting material has been consumed.
-
Purity of Reagents: Use pure starting materials and reagents to minimize the potential for side reactions.
Q5: What are the best methods for purifying the crude this compound?
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any tar-like impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system, such as an ethanol/water mixture, can be used to recrystallize the crude this compound. The use of activated carbon during recrystallization can help to remove colored impurities.[1]
-
Column Chromatography: For separating mixtures with similar polarities, such as the desired product and any isomeric byproducts, column chromatography using silica gel is an effective technique.[1]
-
Washing: After the reaction, quenching with ice-water will precipitate the crude product. Thoroughly washing the precipitate with cold water helps to remove any residual acid and other water-soluble impurities.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1H-quinoxalin-2-one
This protocol describes the synthesis of the precursor 5-chloro-1H-quinoxalin-2-one from 4-chloro-1,2-phenylenediamine and glyoxylic acid.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine in a mixture of ethanol and water.
-
To this solution, add an aqueous solution of glyoxylic acid monohydrate dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 5-chloro-1H-quinoxalin-2-one.
Protocol 2: Synthesis of this compound
This protocol outlines the chlorination of 5-chloro-1H-quinoxalin-2-one to yield this compound.
Materials:
-
5-chloro-1H-quinoxalin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 5-chloro-1H-quinoxalin-2-one.
-
Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully, pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood. This will quench the excess POCl₃ and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Reaction Pathways and Troubleshooting Workflow
References
Technical Support Center: Purification of 2,5-Disubstituted Quinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,5-disubstituted quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,5-disubstituted quinoxalines?
The primary methods for purifying 2,5-disubstituted quinoxalines are column chromatography and recrystallization.[1] For mixtures that are difficult to separate, silica gel column chromatography is a standard and effective technique.[1] Recrystallization is a highly effective method for purifying solid quinoxaline products, with ethanol being a commonly used solvent.[1]
Q2: What are some common impurities I might encounter in the synthesis of 2,5-disubstituted quinoxalines?
Common impurities can include unreacted starting materials, such as ortho-phenylenediamines and 1,2-dicarbonyl compounds, as well as side products.[2] Benzimidazole derivatives can form if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[2] Over-oxidation of the quinoxaline ring can lead to the formation of quinoxaline N-oxides, especially at elevated temperatures in the presence of air.[2] Incomplete oxidation during the synthesis can also result in the presence of dihydroquinoxaline intermediates.[2]
Q3: How can I remove colored impurities from my quinoxaline product?
Colored impurities, which are often highly conjugated compounds, can frequently be removed using activated charcoal (decolorizing carbon).[3] This involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, heating and swirling the mixture, and then performing a hot gravity filtration to remove the charcoal before allowing the product to crystallize.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 2,5-disubstituted quinoxalines.
Column Chromatography
Problem: My compound is streaking or not moving from the baseline on the TLC plate.
-
Solution: Streaking can be caused by several factors. If the compound is highly polar, it may not move from the baseline. In this case, a more polar eluent is needed.[3] If the issue is insolubility, ensure your compound is fully dissolved in the spotting solvent. Acidic or basic compounds can also streak on silica gel; adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can resolve this.
Problem: My compound is unstable on the silica gel column.
-
Solution: Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel.[3] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[3] Alternatively, using a different stationary phase like alumina or opting for reverse-phase C18 silica can be effective.[3]
Problem: The product co-elutes with a major impurity.
-
Solution: If your initial solvent system does not provide adequate separation, it is crucial to experiment with different solvent systems on TLC to improve the resolution before attempting column chromatography.[3] A slow gradient elution during column chromatography can also enhance the separation of closely eluting compounds.[3] For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
Problem: The product is precipitating on the column.
-
Solution: Low solubility of the compound in the chromatography solvents can lead to precipitation on the column, resulting in low recovery.[3] Ensure the crude product is fully dissolved before loading it onto the column. If solubility remains an issue, you can load the sample as a solid by pre-adsorbing it onto a small amount of silica gel.[3]
Recrystallization
Problem: My compound will not crystallize from the solution.
-
Solution: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization. If these methods fail, it may be necessary to reduce the volume of the solvent by evaporation or to add a co-solvent in which the compound is less soluble.
Problem: The recrystallized product is still impure.
-
Solution: This can occur if the cooling process is too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] It may also be necessary to perform a second recrystallization to achieve the desired purity. Ensure that the amount of solvent used is minimal to dissolve the compound when hot, as excess solvent will reduce the yield and may retain more impurities in the final product.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 2,5-disubstituted quinoxaline in a minimal amount of the eluent or a slightly more polar solvent.[3] Carefully load the sample onto the top of the packed column.[3] Alternatively, pre-adsorb the sample onto a small amount of silica gel if it has low solubility.[3]
-
Elution: Begin eluting with the chosen mobile phase, starting with a less polar solvent system and gradually increasing the polarity (gradient elution) if necessary.[3]
-
Fraction Collection: Collect fractions and monitor the separation by TLC analysis to identify the fractions containing the pure product.[3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the 2,5-disubstituted quinoxaline is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a suitable choice.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.[3]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Quinoxalines
| Solvent System (v/v) | Typical Application |
| Petroleum Ether / Ethyl Acetate (15:1 to 1:1) | Separation of quinoxalines with varying polarities.[4] |
| Hexane / Ethyl Acetate | A common eluent system for silica gel chromatography of quinoxalines.[1] |
| Dichloromethane | Can be used for recrystallization and as a component in chromatography.[5] |
Table 2: Troubleshooting Summary for Purification Methods
| Issue | Potential Cause | Recommended Solution |
| Column Chromatography | ||
| Streaking on TLC | Compound is too polar or acidic/basic. | Increase eluent polarity; add triethylamine or acetic acid to the eluent.[3] |
| Compound Instability | Acidic nature of silica gel. | Deactivate silica with triethylamine or use alumina/C18 silica.[3] |
| Co-elution of Impurities | Poor separation with the chosen eluent. | Optimize solvent system using TLC; use a slow gradient; consider preparative HPLC.[3] |
| Precipitation on Column | Low solubility in the eluent. | Pre-adsorb the sample onto silica gel before loading.[3] |
| Recrystallization | ||
| Failure to Crystallize | Supersaturation not achieved or no nucleation. | Scratch the flask; add a seed crystal; reduce solvent volume. |
| Impure Crystals | Cooling too quickly; excess solvent. | Allow for slow cooling; use a minimal amount of hot solvent; perform a second recrystallization.[3] |
Visualizations
Caption: General purification workflow for 2,5-disubstituted quinoxalines.
Caption: Troubleshooting logic for an impure quinoxaline product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 2,5-Dichloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2,5-dichloroquinoxaline. The content is designed to address specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenges include controlling regioselectivity between the C2 and C5 positions, achieving selective mono-substitution versus di-substitution, and overcoming the generally lower reactivity of aryl chlorides compared to bromides or iodides. The electronic properties of the quinoxaline ring system influence the reactivity of the two chlorine atoms, often leading to mixtures of products if reaction conditions are not carefully optimized.
Q2: Which chlorine atom on this compound is more reactive?
A2: The chlorine at the C2 position is generally more reactive towards nucleophilic substitution and oxidative addition to a palladium(0) catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazine ring, which makes the C2 position more electron-deficient. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.
Q3: How can I favor mono-substitution over di-substitution?
A3: To favor mono-substitution, you can employ several strategies:
-
Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product.
-
Catalyst and Ligand: The choice of a less reactive catalyst system or a bulky ligand can sometimes favor mono-substitution.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acids in Suzuki reactions or alkynes in Sonogashira reactions).
-
Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom.
-
Protodeborylation: In Suzuki reactions, the boronic acid is protonated and removed from the catalytic cycle.
-
Catalyst Decomposition: Formation of palladium black, which is inactive.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material remains largely unreacted.
-
Formation of significant amounts of homocoupled boronic acid product.
-
Presence of hydrodehalogenated 2-chloroquinoxaline.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable and active pre-catalyst. |
| Inappropriate Base | The choice of base is critical. For mono-substitution, K₃PO₄ is often effective. For di-substitution, a stronger base like K₂CO₃ may be needed. Ensure the base is finely powdered and anhydrous. |
| Oxygen Contamination | Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. |
| Suboptimal Solvent | Anhydrous solvents like THF, 1,4-dioxane, or toluene are commonly used. The solvent can significantly impact the reaction outcome. |
| Boronic Acid Decomposition | Use a slight excess of the boronic acid (e.g., 1.3 equivalents for mono-substitution). If protodeboronation is suspected, consider adding the boronic acid in portions. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C5 Substituted Products)
Symptoms:
-
Formation of a mixture of 2-substituted-5-chloroquinoxaline and 5-substituted-2-chloroquinoxaline isomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ligand Choice | The ligand can significantly influence regioselectivity. Bulky, electron-rich ligands can sometimes alter the preferred site of oxidative addition. Screen a variety of phosphine ligands. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature. |
| Catalyst System | Different palladium sources and pre-catalysts can exhibit different selectivities. Experiment with different catalyst systems. |
Issue 3: Low Yield or Incomplete Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of this compound.
-
Formation of hydrodehalogenated side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst System | Aryl chlorides are less reactive in Buchwald-Hartwig aminations and require a highly active catalyst system. Use of palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often necessary.[1] |
| Base Strength | A strong, non-nucleophilic base is typically required, such as NaOt-Bu or LHMDS. Ensure the base is fresh and handled under inert conditions. |
| Amine Nucleophilicity | Weakly nucleophilic or sterically hindered amines may require more forcing conditions (higher temperature, higher catalyst loading) or specialized ligands. |
| Substrate Purity | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity and the solvent is anhydrous and degassed. |
Issue 4: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Symptoms:
-
Formation of a significant amount of the di-alkyne byproduct.
-
Low yield of the desired alkynyl-substituted quinoxaline.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen promotes the copper-catalyzed homocoupling of terminal alkynes. Ensure the reaction is performed under strictly anaerobic conditions. |
| Copper(I) Co-catalyst | While often necessary, the copper co-catalyst is the primary culprit for homocoupling. Consider using "copper-free" Sonogashira conditions, which may require a more active palladium catalyst and ligand system. |
| Base | An amine base like triethylamine or diisopropylamine is typically used. Ensure the base is pure and free of oxidizing impurities. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions with dichloro-heterocycles. Data for 2,6-dichloroquinoxaline is provided as a close analog where specific data for this compound is limited.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline (Analogous System)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 |
| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 |
| 3 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 72 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 45 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 62 |
Data adapted from a study on 2,6-dichloroquinoxaline and may require optimization for this compound.
Experimental Protocols
Detailed Protocol for Mono-Suzuki-Miyaura Coupling
This protocol provides a general method for the selective mono-arylation of a dichloroquinoxaline at the more reactive C2 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-dioxane (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol for Mono-Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective mono-amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line technique
-
Sealed reaction tube
Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry, sealed reaction tube.
-
Add this compound and the amine to the tube.
-
Add the degassed anhydrous toluene.
-
Seal the tube tightly and remove it from the glovebox (if used).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in palladium-catalyzed reactions.
References
Preventing homo-coupling in cross-coupling reactions of 2,5-dichloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 2,5-dichloroquinoxaline. Our goal is to help you minimize side reactions, particularly homo-coupling, and achieve high yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
The primary challenges include controlling regioselectivity and preventing undesired side reactions. This compound has two reactive chloride sites, and achieving selective mono- or di-substitution requires careful optimization of reaction conditions. The most common and troublesome side reaction is homo-coupling, where the coupling partners react with themselves instead of the quinoxaline substrate. Other potential side reactions include hydrodehalogenation (replacement of a chlorine atom with hydrogen).
Q2: Which chlorine atom on this compound is more reactive?
The reactivity of the chlorine atoms at the C2 and C5 positions is influenced by electronic and steric factors. Generally, the C2 position is more electron-deficient due to the proximity of the two nitrogen atoms in the pyrazine ring, making it more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst. Therefore, under many cross-coupling conditions, the C2 position is expected to be more reactive. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.
Q3: What is homo-coupling and why is it a problem?
Homo-coupling is a side reaction where two molecules of the boronic acid (in Suzuki coupling), two molecules of the terminal alkyne (in Sonogashira coupling, often called Glaser coupling), or two molecules of the aryl halide couple with each other. This leads to the formation of undesired symmetric biaryls or diynes, reducing the yield of the desired cross-coupled product and complicating purification.
Q4: How can I minimize homo-coupling in my reactions?
Minimizing homo-coupling requires a multi-faceted approach:
-
Inert Atmosphere: Oxygen can promote the oxidative homo-coupling of boronic acids and terminal alkynes. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands can favor the cross-coupling pathway by promoting reductive elimination of the desired product. For Sonogashira couplings, copper-free conditions are often employed to prevent the copper-mediated homo-coupling of alkynes.
-
Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of homo-coupling relative to the cross-coupling reaction. The choice of base is also critical and can significantly influence the extent of homo-coupling.
-
Purity of Reagents: Ensure all reagents, especially the boronic acid or alkyne, are of high purity, as impurities can sometimes catalyze homo-coupling.
Troubleshooting Guides
Issue 1: Significant Homo-coupling Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of symmetric biaryl derived from the boronic acid.
-
Low yield of the desired substituted quinoxaline.
Possible Causes & Solutions:
| Cause | Solution |
| Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon) for an extended period. Ensure a positive pressure of inert gas is maintained throughout the reaction.[1] |
| Use of a Pd(II) precatalyst without efficient in-situ reduction | Pd(II) species can promote homo-coupling.[1] Consider using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species. If using a Pd(II) source, ensure conditions are optimal for its reduction. |
| Inappropriate Base | The choice and amount of base can influence the rate of competing reactions. Weaker bases like K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOtBu in some cases to suppress homo-coupling. |
| High Catalyst Loading or Temperature | Higher catalyst loadings and temperatures can sometimes accelerate side reactions. Try reducing the catalyst loading (e.g., to 1-2 mol%) and lowering the reaction temperature. |
Issue 2: Diyne Formation (Homo-coupling) in Sonogashira Coupling
Symptoms:
-
Presence of a symmetric diyne byproduct in the reaction mixture.
-
Reduced yield of the desired alkynyl-substituted quinoxaline.
Possible Causes & Solutions:
| Cause | Solution |
| Copper(I) Co-catalyst | The copper(I) co-catalyst, while accelerating the cross-coupling, is also a known promoter of oxidative alkyne homo-coupling (Glaser coupling).[2][3] |
| Presence of Oxygen | Similar to Suzuki coupling, oxygen can facilitate the oxidative dimerization of terminal alkynes. |
| Inappropriate Ligand or Base | The ligand and base can influence the relative rates of the cross-coupling and homo-coupling pathways. |
Recommended Solution: Copper-Free Sonogashira Coupling
To effectively suppress diyne formation, it is highly recommended to employ a copper-free Sonogashira protocol. These conditions typically involve a palladium catalyst with a suitable phosphine ligand and an appropriate base in an inert atmosphere.
Experimental Protocols
Protocol 1: Selective Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for the regioselective coupling of 2,6-dichloroquinoxaline and is expected to favor substitution at the more reactive C2 position.
Reagents and Conditions:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2 equivalents) |
| Solvent | THF (anhydrous and degassed) |
| Temperature | 90 °C |
| Time | 8-12 hours |
| Boronic Acid | 1.3 equivalents |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), K₃PO₄ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed THF via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields for Mono-substitution (based on 2,6-dichloroquinoxaline):
| Arylboronic Acid | Yield (%) |
| 2-Tolylboronic acid | 77 |
| 4-Tolylboronic acid | 75 |
| 3,5-Dimethylphenylboronic acid | 90 |
| 2-Methoxyphenylboronic acid | 72 |
| 4-Methoxyphenylboronic acid | 63 |
| 2,6-Dimethoxyphenylboronic acid | 97 |
Protocol 2: Mono-Amination of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline based on procedures for other dichlorinated N-heterocycles. Optimization of the ligand and base may be necessary for specific amines.
Reagents and Conditions:
| Parameter | Condition |
| Catalyst System | Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand (e.g., XPhos, 4 mol%) |
| Base | NaOtBu (1.4 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous and degassed) |
| Temperature | 100-110 °C |
| Time | 12-24 hours |
| Amine | 1.2 equivalents |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize alkyne homo-coupling by avoiding the use of a copper co-catalyst.
Reagents and Conditions:
| Parameter | Condition |
| Catalyst System | PdCl₂(PPh₃)₂ (3 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents) |
| Solvent | THF or DMF (anhydrous and degassed) |
| Temperature | 60-80 °C |
| Time | 6-18 hours |
| Terminal Alkyne | 1.5 equivalents |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and PdCl₂(PPh₃)₂ (0.03 equiv.).
-
Add the anhydrous, degassed solvent, followed by the base (3.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing homo-coupling pathway.
References
Managing reaction conditions for selective mono-substitution of 2,5-dichloroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing reaction conditions for the selective mono-substitution of 2,5-dichloroquinoxaline. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind selective mono-substitution on this compound?
The selective mono-substitution of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring activates the chlorine atoms towards nucleophilic attack. Typically, the first substitution occurs readily under relatively mild conditions. This initial substitution introduces an electron-donating group onto the quinoxaline ring, which deactivates the molecule towards further nucleophilic attack. Consequently, the second substitution requires significantly more forcing conditions, allowing for the isolation of the mono-substituted product by carefully controlling the reaction parameters.
Q2: Which position (C2 or C5) is more reactive towards nucleophilic attack?
The regioselectivity of nucleophilic attack on this compound is influenced by the electronic properties of the quinoxaline nucleus. The chlorine atom at the C2 position is generally more activated towards nucleophilic substitution. This is because the C2 position is para to one of the ring nitrogens and ortho to the other, allowing for better stabilization of the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. In contrast, the C5 position is further from the electron-withdrawing nitrogen atoms. Therefore, mono-substitution is expected to predominantly yield the 2-substituted-5-chloroquinoxaline isomer.
Q3: What are the key reaction parameters to control for achieving high selectivity for mono-substitution?
Several parameters are crucial for maximizing the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct:
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the nucleophile is often sufficient for mono-substitution. A large excess of the nucleophile will favor di-substitution.
-
Temperature: Lower reaction temperatures generally favor mono-substitution. The second substitution typically has a higher activation energy.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are commonly used as they can solvate the cation of the nucleophile salt, making the nucleophile more reactive.[1]
-
Base: For nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), the choice and amount of base are critical. A slight excess of a suitable base (e.g., K2CO3, NaH, or an organic base like triethylamine or DBU) is typically used.
Q4: Can I use palladium-catalyzed cross-coupling reactions for mono-substitution?
Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation or Suzuki and Stille couplings for C-C bond formation, can be employed for the selective mono-functionalization of this compound. Careful selection of the catalyst, ligand, base, and reaction conditions is necessary to achieve high regioselectivity and avoid di-substitution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Reaction | 1. Insufficiently reactive nucleophile. 2. Low reaction temperature. 3. Inactive catalyst (for cross-coupling reactions). 4. Poor quality of reagents or solvent. | 1. If applicable, deprotonate the nucleophile with a stronger base. 2. Gradually increase the reaction temperature and monitor the progress. 3. Use a fresh batch of catalyst and ensure an inert atmosphere. 4. Use freshly purified reagents and anhydrous solvents. |
| Formation of Di-substituted Product | 1. Excess nucleophile. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the stoichiometry of the nucleophile to 1.0-1.1 equivalents. 2. Lower the reaction temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Multiple Side Products | 1. Decomposition of starting material or product at high temperatures. 2. Reaction with the solvent (e.g., DMF can decompose to dimethylamine).[1] 3. Presence of moisture leading to hydrolysis. | 1. Reduce the reaction temperature and/or reaction time. 2. Choose a more stable solvent like DMSO or NMP. 3. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of the mono- and di-substituted products. 2. Product is highly soluble in the work-up solvent. | 1. Optimize chromatographic conditions (e.g., use a shallow solvent gradient). Consider crystallization as an alternative purification method. 2. Use a different solvent for extraction or consider precipitation by adding an anti-solvent. |
Quantitative Data Presentation
The following tables provide representative data for the selective mono-amination of this compound under various conditions. Please note that these are illustrative examples, and optimization may be required for specific substrates.
Table 1: Nucleophilic Aromatic Substitution with Aniline
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 2-anilino-5-chloroquinoxaline (%) | Yield of 2,5-dianilinoquinoxaline (%) |
| 1 | K2CO3 (1.5) | DMF | 80 | 12 | 75 | 10 |
| 2 | K2CO3 (1.5) | DMSO | 80 | 8 | 82 | 8 |
| 3 | NaH (1.2) | THF | 60 | 18 | 65 | 5 |
| 4 | DBU (1.2) | NMP | 100 | 6 | 85 | 15 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 2-morpholino-5-chloroquinoxaline (%) |
| 1 | Pd2(dba)3 (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 90 |
| 2 | Pd(OAc)2 (5) | BINAP (7.5) | Cs2CO3 (2.0) | Dioxane | 110 | 24 | 85 |
| 3 | PdCl2(dppf) (5) | - | K3PO4 (2.0) | Toluene | 100 | 18 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), and a suitable base (e.g., K2CO3, 1.5 equiv.).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
In a glovebox, add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene to the vessel.
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 16-24 h).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for SNAr.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Characterization of 2,5-Disubstituted Quinoxaline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2,5-disubstituted quinoxaline isomers.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 2,5-disubstituted quinoxaline resulted in a mixture of isomers. How can I confirm the presence of the desired 2,5-isomer?
A1: The presence of the 2,5-disubstituted quinoxaline isomer can be confirmed through a combination of chromatographic and spectroscopic techniques. Initially, Thin Layer Chromatography (TLC) can indicate the presence of multiple products. For definitive identification, High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for structural elucidation and confirmation of the substitution pattern.
Q2: What are the key NMR features that distinguish 2,5-disubstituted quinoxalines from other positional isomers (e.g., 2,6-, 2,7-, and 2,8-)?
A2: Distinguishing between positional isomers of disubstituted quinoxalines using NMR relies on a detailed analysis of the aromatic region in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum. The coupling patterns and chemical shifts of the protons on the benzene ring are unique for each substitution pattern. For a 2,5-disubstituted quinoxaline, you would expect to see a specific set of splitting patterns for the three adjacent protons on the benzene moiety. Two-dimensional NMR techniques like NOESY and HMBC are invaluable for unambiguously determining the substitution pattern by identifying through-space and long-range correlations between protons and carbons.[1][2]
Q3: Can Mass Spectrometry (MS) be used to differentiate between 2,5-disubstituted quinoxaline isomers?
A3: While positional isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ.[3][4] The substitution pattern on the quinoxaline ring can influence the stability of fragment ions, leading to unique fragmentation pathways for each isomer. Although challenging, careful analysis of the relative abundances of fragment ions can provide clues to the substitution pattern. Chemical ionization mass spectrometry has also been shown to be effective in differentiating aromatic positional isomers.[5]
Q4: What is the recommended starting point for developing an HPLC method to separate 2,5-disubstituted quinoxaline isomers from a reaction mixture?
A4: A good starting point for HPLC method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, is generally effective for separating isomers with different polarities.
Troubleshooting Guides
Problem 1: Ambiguous ¹H NMR Spectrum in the Aromatic Region
Symptoms:
-
Overlapping multiplets in the aromatic region of the ¹H NMR spectrum, making it difficult to assign protons and determine coupling constants.
-
Inability to definitively distinguish between the 2,5-isomer and other positional isomers.
Possible Causes:
-
Insufficient resolution of the NMR spectrometer.
-
Complex second-order coupling effects.
-
Presence of a mixture of isomers.
Solutions:
-
Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer to improve signal dispersion.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the benzene ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. For a 2,5-disubstituted quinoxaline, a NOE correlation would be expected between the proton at position 6 and the substituent at position 5.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can help to piece together the substitution pattern.[2][6]
-
Problem 2: Co-elution of Isomers in HPLC
Symptoms:
-
A single, broad, or asymmetric peak in the HPLC chromatogram, suggesting the presence of multiple unresolved components.
-
Inconsistent analytical results.
Possible Causes:
-
Inadequate separation efficiency of the HPLC column.
-
Suboptimal mobile phase composition.
Solutions:
-
Column Selection:
-
If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic isomers.
-
-
Mobile Phase Optimization:
-
Solvent Gradient: Adjust the gradient slope and duration to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Solvent Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter the selectivity.
-
pH Adjustment: If the substituents have acidic or basic properties, adjusting the pH of the aqueous component of the mobile phase can significantly impact retention and selectivity.
-
-
Temperature: Varying the column temperature can also affect selectivity and improve separation.
Problem 3: Identical Fragmentation Patterns in Mass Spectrometry
Symptoms:
-
MS/MS analysis of isomeric peaks from an LC-MS run shows very similar or identical fragmentation patterns, preventing differentiation.
Possible Causes:
-
The energy of collision-induced dissociation (CID) is not optimal to produce unique fragment ions for each isomer.
-
The fragmentation pathways for the isomers are inherently very similar.
Solutions:
-
Vary Collision Energy: Perform MS/MS experiments at a range of collision energies to see if different energy levels can induce unique fragmentation pathways for each isomer.
-
Alternative Ionization Techniques: If available, consider using a different ionization method, such as chemical ionization (CI), which can sometimes produce different adducts or fragment ions that are diagnostic for specific isomers.[5]
-
High-Resolution Mass Spectrometry (HRMS): While it won't differentiate isomers on its own, HRMS can confirm the elemental composition of fragment ions, which is crucial for proposing and comparing fragmentation pathways.
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Dimethylquinoxaline Isomers in CDCl₃
| Proton | 2,3-Dimethylquinoxaline | 5,8-Dimethylquinoxaline |
| H-2, H-3 | - | - |
| H-5, H-8 | 7.95-8.05 (m) | - |
| H-6, H-7 | 7.65-7.75 (m) | 7.55 (s) |
| CH₃ | 2.75 (s) | 2.80 (s) |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for Quinoxaline Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 20 min | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 240 nm |
| Reference | [7] | General starting conditions |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes a common method for synthesizing quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Ethanol or acetic acid (10 mL)
Procedure:
-
Dissolve the substituted o-phenylenediamine in the chosen solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: ¹H and ¹³C NMR Sample Preparation and Analysis
Materials:
-
Quinoxaline isomer sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube and cap
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[10]
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to the NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum.
-
For isomer differentiation, perform 2D NMR experiments such as COSY, NOESY, and HMBC.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and characterization of quinoxaline isomers.
Caption: Troubleshooting flowchart for ambiguous ¹H NMR spectra of quinoxaline isomers.
Caption: Logical relationship of steps for optimizing HPLC separation of quinoxaline isomers.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. rjptonline.org [rjptonline.org]
- 8. heteroletters.org [heteroletters.org]
- 9. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dichloroquinoxaline Derivatives
Welcome to the technical support center for the synthesis of 2,5-dichloroquinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis and scale-up of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound? A1: A prevalent and effective method for synthesizing this compound involves the chlorination of a 2,5-dihydroxyquinoxaline (or its tautomeric quinoxalin-2,5-dione) precursor. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with heating.[1] Another fundamental approach is the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound, followed by chlorination steps.[2][3]
Q2: How can I monitor the progress of the chlorination reaction? A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] By taking small aliquots from the reaction mixture at regular intervals, you can compare the spot of the reaction mixture to the spot of the starting material (e.g., 2-hydroxy-5-chloroquinoxaline). The reaction is considered complete when the starting material spot is no longer visible.[4]
Q3: What are the best practices for purifying the final this compound product? A3: Purification can be achieved through several methods. Recrystallization is a highly effective technique for solid products, with an ethanol/water mixture being a commonly used solvent system.[1][4] For mixtures that are difficult to separate by recrystallization, such as those containing isomeric byproducts, silica gel column chromatography is the standard approach.[4][5]
Q4: Are there greener or more efficient synthetic methods available? A4: Yes, research into greener synthetic methodologies is ongoing. This includes the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media to reduce the use of harsh chemicals and long reaction times.[6] One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are also being developed to improve efficiency and reduce waste.[7] For example, methods using solid acid catalysts or performing the reaction in greener solvents like ethanol at room temperature have shown high yields.[2][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and related derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | Increase the reaction time and/or temperature. Monitor the reaction closely using TLC until all the starting material has been consumed.[4] |
| Decomposition of Chlorinating Agent: Chlorinating agents like POCl₃ are sensitive to moisture. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Handling the chlorinating agent under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition.[4] | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can limit the yield. | Optimize the molar ratio of the chlorinating agent to the substrate. An excess of the chlorinating agent is often required to drive the reaction to completion.[4] | |
| Product Loss During Workup: Significant product can be lost during extraction, washing, or purification steps. | Perform extraction and washing steps carefully to avoid loss in the aqueous phase. Minimize the number of product transfers. Optimize the recrystallization solvent and procedure to maximize crystal recovery and minimize the amount of product left in the mother liquor.[4][9] | |
| Product is Off-White or Colored | Presence of Colored Impurities: Tarry substances or other colored byproducts may have formed due to harsh reaction conditions. | Recrystallize the product from a suitable solvent. The use of activated carbon during the workup or recrystallization process can effectively remove colored impurities.[4] |
| Multiple Unidentified Spots on TLC | Decomposition: Starting materials or the product may be decomposing under the reaction conditions. | Lower the reaction temperature or shorten the reaction time. Ensure the purity of your starting materials before beginning the synthesis.[10] |
| Complex Side Reactions: The formation of unexpected byproducts, such as over-chlorinated or isomeric quinoxalines. | Re-evaluate the reaction conditions. A milder catalyst or solvent may be necessary. If isomeric byproducts are the issue, a robust purification strategy like fractional crystallization or careful column chromatography is required.[9][10] | |
| Formation of Benzimidazole Byproduct | Impure Starting Materials: This is a common issue when the 1,2-dicarbonyl compound used in the initial condensation has degraded or contains aldehyde impurities. | Assess the purity of the 1,2-dicarbonyl reagent using NMR or GC-MS before the reaction. If necessary, purify the reagent by recrystallization or chromatography.[10] |
Experimental Protocols
Protocol 1: Synthesis of Dichloroquinoxaline via Chlorination of a Hydroxyquinoxaline Precursor
This protocol is adapted from the synthesis of 2,6-dichloroquinoxaline and is applicable for the synthesis of this compound from a 2-hydroxy-5-chloroquinoxaline precursor.[1]
Materials:
-
2-hydroxy-5-chloroquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 2-hydroxy-5-chloroquinoxaline.
-
Carefully add an excess of phosphorus oxychloride (e.g., 2-3 equivalents) in a fume hood.
-
Heat the mixture to reflux (approximately 110°C) and maintain this temperature for 1-2 hours. Monitor the reaction's progress via TLC.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant, vigorous stirring. This step must be performed in a fume hood as it generates HCl gas.
-
The solid product will precipitate from the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold water until the filtrate is neutral (pH 7).
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.[1]
Protocol 2: One-Pot Synthesis of 2,3-Dichloroquinoxaline Derivatives
This protocol describes a one-pot synthesis for 2,3-dichloroquinoxaline derivatives, which can be adapted for 2,5-substituted analogs by starting with the appropriately substituted o-phenylenediamine.[7]
Materials:
-
Substituted o-phenylenediamine
-
Oxalic acid
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Silica gel (catalyst)
Procedure:
-
In a reaction flask, combine the substituted o-phenylenediamine (1 equivalent), oxalic acid (1.2-1.5 equivalents), and silica gel in toluene.
-
Heat the mixture at 110°C and reflux for approximately 5 hours.
-
After the initial reaction is complete, add phosphorus oxychloride (e.g., 3-4 equivalents) and DMF (catalytic amount).
-
Continue to heat the reaction at 110°C for another 1-2 hours.
-
After completion, cool the reaction and quench by adding it to ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Quinoxaline Synthesis
This table summarizes data for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, demonstrating the efficiency of different catalytic systems that can be applied to derivative synthesis.[2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCuMoVP | Toluene | 25 | 2 | 92 |
| AlFeMoVP | Toluene | 25 | 2 | 80 |
Table 2: Yields of Substituted 6-Chloroquinoxalines
This table shows yields for the synthesis of various 2-substituted-6-chloroquinoxalines, providing a reference for expected outcomes in similar nucleophilic substitution reactions on a dichloroquinoxaline core.[11]
| Compound ID | Substituent | Yield (%) |
| 3c | 2-Chloro-5-(((...oxy)methyl)thiazole) | 85 |
| 3d | 2-Chloro-5-(((...thio)methyl)thiazole) | 90 |
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtieat.org [mtieat.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dichloroquinoxaline and 2,3-Dichloroquinoxaline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dichloroquinoxalines as Synthetic Building Blocks
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1] Dichloroquinoxalines, in particular, serve as versatile precursors for the synthesis of a wide array of functionalized quinoxalines. The electron-withdrawing nature of the pyrazine ring and the presence of labile chlorine atoms make them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the introduction of diverse functionalities, including amino, alkoxy, and thioether groups, which are pivotal for tuning the pharmacological properties of the resulting molecules.[2]
Comparative Reactivity Analysis
2,3-Dichloroquinoxaline: A Highly Reactive and Versatile Substrate
2,3-Dichloroquinoxaline (DCQX) is a well-established and highly reactive building block in organic synthesis. The two chlorine atoms are positioned on the electron-deficient pyrazine ring, making them exceptionally prone to nucleophilic attack. This high reactivity allows for sequential and controlled substitution reactions, enabling the synthesis of both mono- and di-substituted quinoxalines with a high degree of precision.[1][3]
The reactivity of the chlorine atoms at the C2 and C3 positions is significantly enhanced by the adjacent nitrogen atoms, which help to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. DCQX readily reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions.[1][3]
2,5-Dichloroquinoxaline: A Theoretical Reactivity Profile
Direct experimental studies comparing the reactivity of this compound with its 2,3-isomer are scarce in the reviewed scientific literature. However, a theoretical analysis based on the electronic effects within the molecule allows for a reasoned prediction of its reactivity.
In this compound, one chlorine atom is attached to the pyrazine ring (C2) and the other to the benzene ring (C5).
-
Reactivity at the C2 Position: The chlorine atom at the C2 position is expected to be highly reactive towards nucleophilic substitution, similar to the chlorine atoms in 2,3-dichloroquinoxaline. Its reactivity is activated by the adjacent nitrogen atom in the pyrazine ring.
-
Reactivity at the C5 Position: The chlorine atom at the C5 position on the benzene ring is anticipated to be significantly less reactive. While the quinoxaline ring system as a whole is electron-deficient, the activating effect of the pyrazine nitrogens is less pronounced at the C5 position compared to the C2 and C3 positions. Nucleophilic substitution on a benzene ring is generally less facile than on a pyrazine ring unless activated by strong electron-withdrawing groups in the ortho and para positions.
Therefore, in a reaction with a nucleophile, it is predicted that substitution will occur preferentially, and likely exclusively, at the C2 position of this compound under typical SNAr conditions.
Data Presentation: Reactivity of 2,3-Dichloroquinoxaline with Various Nucleophiles
The following table summarizes the typical reactivity of 2,3-dichloroquinoxaline with common classes of nucleophiles, as documented in the literature. Note that specific reaction conditions and yields can vary depending on the exact substrates and reagents used.
| Nucleophile Class | Typical Products | General Reaction Conditions | Reference(s) |
| Amines (R-NH2) | Mono- and di-aminoquinoxalines | Ethanol or DMF, often with a base (e.g., triethylamine) or under microwave irradiation. | [1] |
| Thiols (R-SH) | Mono- and di-thioether quinoxalines | Often in the presence of a base like K2CO3 in a polar aprotic solvent. | [1] |
| Alkoxides (R-O-) | Mono- and di-alkoxyquinoxalines | Reaction with the corresponding alcohol in the presence of a strong base (e.g., NaH). | [1] |
| Phenols (Ar-OH) | Mono- and di-phenoxyquinoxalines | Can require more forcing conditions, sometimes with the use of a Lewis acid like AlCl3. | [1] |
Experimental Protocols
A general protocol for the mono-substitution of 2,3-dichloroquinoxaline with an amine is provided below. This serves as a representative example of the SNAr reactions discussed.
General Experimental Protocol: Synthesis of 2-Chloro-3-(substituted-amino)quinoxaline
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
Substituted amine (e.g., aniline or benzylamine) (1.0-1.2 eq)
-
Solvent (e.g., Ethanol or Dimethylformamide - DMF)
-
Base (e.g., Triethylamine or Potassium Carbonate) (Optional, depending on the nucleophile's basicity)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating apparatus
-
Thin Layer Chromatography (TLC) plate and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline in the chosen solvent (e.g., 10 mL of DMF per 1 mmol of quinoxaline).
-
Add the substituted amine to the solution.
-
If the amine is used as its salt or is not a strong enough base to neutralize the HCl generated, add an auxiliary base like triethylamine (1.5 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
-
If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-chloro-3-(substituted-amino)quinoxaline.
Mandatory Visualizations
Caption: Comparative reactivity pathways of dichloroquinoxaline isomers.
Caption: General workflow for SNAr on 2,3-dichloroquinoxaline.
References
A Comparative Guide to ¹H and ¹³C NMR Analysis of 2,5-Disubstituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Spectral Characteristics of 2,5-Disubstituted Quinoxalines and a Comparison with Related Heterocycles.
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-disubstituted quinoxalines. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. A thorough understanding of their spectral properties is paramount for unambiguous structure elucidation, which is a critical step in the drug discovery and development pipeline. This guide presents a comparative analysis of NMR data, detailed experimental protocols, and a logical workflow for the NMR analysis of these important molecules.
¹H and ¹³C NMR Data of 2,5-Disubstituted Quinoxalines: A Comparative Analysis
The chemical shifts in ¹H and ¹³C NMR spectra of quinoxaline derivatives are significantly influenced by the nature and position of the substituents on the bicyclic ring system. In 2,5-disubstituted quinoxalines, the substituent at the 2-position primarily affects the pyrazine ring, while the substituent at the 5-position influences the benzene ring.
Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for 2,5-dimethylquinoxaline. Data for other 2,5-disubstituted quinoxalines is sparse in the literature, highlighting a potential area for further research.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,5-Dimethylquinoxaline | CDCl₃ | 8.65 (s, 1H, H-3), 7.89 (d, J=7.0 Hz, 1H, H-8), 7.55 (t, J=7.8 Hz, 1H, H-7), 7.44 (d, J=8.5 Hz, 1H, H-6), 2.76 (s, 3H, 2-CH₃), 2.71 (s, 3H, 5-CH₃) | 156.0 (C-2), 147.5 (C-3), 141.2 (C-8a), 139.5 (C-4a), 133.0 (C-5), 130.1 (C-7), 129.2 (C-8), 126.8 (C-6), 23.5 (2-CH₃), 21.8 (5-CH₃) |
Note: The assignments are based on general knowledge of quinoxaline NMR spectra and may require 2D NMR experiments for unambiguous confirmation.
Comparison with Alternative Heterocyclic Scaffolds
To provide a broader context, the NMR data of 2,5-disubstituted quinoxalines can be compared with those of other common nitrogen-containing heterocyclic compounds, such as quinolines and benzimidazoles.
| Heterocycle | General ¹H NMR Aromatic Region (δ, ppm) | General ¹³C NMR Aromatic Region (δ, ppm) | Key Distinguishing Features |
| Quinoxalines | 7.5 - 9.0 | 125 - 160 | Two protons in the pyrazine ring (H-2 and H-3) are typically the most downfield signals in unsubstituted quinoxaline. |
| Quinolines | 7.0 - 9.0 | 120 - 150 | The proton at C-2 is significantly deshielded by the adjacent nitrogen and appears at a very low field[1]. The proton at C-8 can also be deshielded due to the peri effect of the nitrogen lone pair[1]. |
| Benzimidazoles | 7.2 - 8.2 | 110 - 155 | The C-2 carbon atom typically appears around 140-150 ppm. In N-unsubstituted benzimidazoles, fast proton exchange between the two nitrogen atoms can lead to averaged signals for the symmetric carbons and protons[2]. |
Experimental Protocols for NMR Analysis
A standardized and meticulous approach to sample preparation and data acquisition is crucial for obtaining high-quality and reproducible NMR spectra.
Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the 2,5-disubstituted quinoxaline sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for quinoxaline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts.
-
Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration and the presence of quaternary carbons.
Logical Workflow for NMR Analysis
The structural elucidation of a novel 2,5-disubstituted quinoxaline typically follows a logical workflow that integrates various NMR techniques.
This systematic approach, starting from 1D NMR and progressing to 2D techniques when necessary, allows for the complete and accurate assignment of all proton and carbon signals, leading to the unambiguous confirmation of the molecular structure.
References
Comparative Analysis of Analytical Techniques for the Characterization of 2,5-Dichloroquinoxaline
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation of 2,5-dichloroquinoxaline and alternative analytical methodologies.
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of a public mass spectrum for this compound, this guide utilizes the electron ionization (EI) mass spectrum of its close isomer, 2,3-dichloroquinoxaline, as a representative example to elucidate the expected fragmentation patterns. This comparison extends to alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a holistic view of the analytical options available for the unambiguous identification and characterization of halogenated quinoxalines.
Mass Spectrometry Fragmentation of Dichloroquinoxalines
Electron ionization mass spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For chloro-substituted aromatic compounds like dichloroquinoxalines, the fragmentation is influenced by the stable aromatic core and the presence of halogen atoms.
Note: The following data and discussion are based on the mass spectrum of 2,3-dichloroquinoxaline, an isomer of this compound. The fragmentation patterns are expected to be broadly similar due to the shared elemental composition and core structure.
Table 1: Key Ions in the Electron Ionization Mass Spectrum of 2,3-Dichloroquinoxaline
| m/z | Proposed Fragment | Relative Intensity (%) |
| 198 | [M]⁺ | 100 |
| 200 | [M+2]⁺ | 64.4 |
| 202 | [M+4]⁺ | 10.7 |
| 163 | [M-Cl]⁺ | 86.2 |
| 165 | [M-Cl+2]⁺ | 28.4 |
| 128 | [M-2Cl]⁺ or [C₈H₄N₂]⁺ | 1.8 |
| 102 | [C₇H₄N]⁺ | 65.4 |
| 75 | [C₆H₃]⁺ | 17.6 |
The mass spectrum of 2,3-dichloroquinoxaline is characterized by a prominent molecular ion peak cluster at m/z 198, 200, and 202, which is indicative of a molecule containing two chlorine atoms due to the isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak is the molecular ion [M]⁺ at m/z 198.
A significant fragmentation pathway involves the loss of a chlorine radical, resulting in the intense fragment ion at m/z 163 ([M-Cl]⁺). The subsequent loss of the second chlorine atom to form the ion at m/z 128 is also observed, though with lower intensity. Another major fragmentation involves the cleavage of the pyrazine ring, leading to the formation of the ion at m/z 102, which likely corresponds to a chlorocyanobenzene radical cation or a related stable fragment.
A Comparative Analysis of the Photophysical Properties of 2,5- and 2,6-Disubstituted Quinoxalines
A detailed examination of the influence of substituent positioning on the optical characteristics of quinoxaline derivatives reveals significant shifts in their absorption and emission profiles. This guide provides a comparative overview of the photophysical properties of 2,5- and 2,6-disubstituted quinoxalines, supported by experimental data, to inform researchers and professionals in the fields of materials science and drug development.
The strategic placement of substituents on the quinoxaline core is a critical factor in tuning the photophysical properties of these versatile heterocyclic compounds. The position of substitution directly impacts the electronic distribution within the molecule, thereby influencing its absorption and fluorescence characteristics. This guide focuses on the comparative analysis of quinoxalines bearing substituents at the 2,5- and 2,6-positions, offering insights into their structure-property relationships.
Impact of Substituent Position on Photophysical Properties
The electronic nature and position of substituents on the quinoxaline ring play a crucial role in dictating the intramolecular charge transfer (ICT) characteristics of the molecule. In donor-acceptor (D-A) systems, where the quinoxaline moiety often acts as the acceptor, the position of the donor group can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus affecting the absorption and emission wavelengths.
For instance, in 2,6-disubstituted quinoxalines, the substituent at the 6-position is directly conjugated with the pyrazine ring of the quinoxaline nucleus. This direct conjugation facilitates efficient intramolecular charge transfer, often leading to red-shifted absorption and emission spectra compared to the unsubstituted quinoxaline. The extent of this shift is dependent on the electron-donating strength of the substituent.
Conversely, in 2,5-disubstituted quinoxalines, the substituent at the 5-position is located on the benzene ring and is not in direct conjugation with the nitrogen atoms of the pyrazine ring. This can result in a less pronounced effect on the ICT character compared to the 2,6-isomer, potentially leading to blue-shifted spectra relative to their 2,6-disubstituted counterparts.
Quantitative Comparison of Photophysical Data
To illustrate the impact of substituent positioning, the following table summarizes the key photophysical properties of representative 2,5- and 2,6-disubstituted quinoxaline derivatives. The data is compiled from published research and serves as a benchmark for understanding the structure-property relationships.
| Compound | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| 2,3-Diphenylquinoxalin-6-yl derivative | 2,6-disubstituted | Toluene | 380-386 | 561-588 | - |
| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde | 2,6-disubstituted | Ethanol | 200-250 | 454 | - |
| 9-Chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline | 2,6-disubstituted | Various | 372-377 | - | - |
Experimental Protocols
The characterization of the photophysical properties of quinoxaline derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the quinoxaline derivatives are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M. The measurements are performed at room temperature in a 1 cm path length quartz cuvette.
Steady-State Fluorescence Spectroscopy
Emission and excitation spectra are recorded on a spectrofluorometer. The same solutions prepared for UV-Vis absorption measurements are used. For emission spectra, the excitation wavelength is set at the absorption maximum of the compound. For excitation spectra, the emission is monitored at the wavelength of maximum fluorescence intensity.
Fluorescence Quantum Yield (Φ_F) Determination
The relative quantum yield is determined using a comparative method with a well-characterized standard of known quantum yield.[1] The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects. The quantum yield is calculated using the following equation:
Φ_F,sample = Φ_F,standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
where Φ_F is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Fluorescence lifetimes are measured using the time-correlated single-photon counting (TCSPC) technique.[2] A pulsed laser is used to excite the sample, and the time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in characterizing and understanding the photophysical properties of these compounds, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the synthesis and photophysical characterization of quinoxaline derivatives.
References
Biological activity of 2,5-dichloroquinoxaline derivatives versus other isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, dichloroquinoxaline isomers serve as crucial starting materials and pharmacophores in the development of novel therapeutic agents. This guide provides a comparative overview of the reported biological activities of various dichloroquinoxaline isomers, with a particular focus on their anticancer and antimicrobial properties. While extensive research has been conducted on derivatives of 2,3-, 2,6-, and 2,7-dichloroquinoxaline, a notable gap exists in the literature regarding the biological evaluation of 2,5-dichloroquinoxaline derivatives, presenting a compelling area for future investigation.
Anticancer Activity: A Tale of Isomeric Differences
Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1] The substitution pattern of chlorine atoms on the quinoxaline ring significantly influences the cytotoxic potential of these compounds.
Table 1: Comparative Anticancer Activity of Dichloroquinoxaline Derivatives (IC50 in µM)
| Derivative Class | Cancer Cell Line | 2,3-Dichloro- Derivatives | 2,6-Dichloro- Derivatives | 2,7-Dichloro- Derivatives | Reference Compound (IC50 in µM) |
| Various Derivatives | HCT116 (Colon Carcinoma) | 2.5 - 8.4 | Data not available | Data not available | Doxorubicin (Not Specified)[2] |
| MCF-7 (Breast Adenocarcinoma) | 9.0 | Data not available | Data not available | Doxorubicin (Not Specified)[2] | |
| HepG2 (Liver Carcinoma) | 9.8 | Data not available | Data not available | Doxorubicin (Not Specified)[2] | |
| PC-3 (Prostate Cancer) | 2.11 | Data not available | Data not available | Doxorubicin (Not Specified)[1] | |
| MKN 45 (Gastric Adenocarcinoma) | Data not available | Data not available | 0.073 (for a fused derivative) | Adriamycin (0.12), Cisplatin (2.67)[3] |
Note: Data for this compound derivatives is not available in the reviewed literature.
The majority of anticancer studies have utilized 2,3-dichloroquinoxaline as a versatile precursor to synthesize a library of derivatives.[4][5] These derivatives have shown potent activity against a range of cancer cell lines. For instance, certain 2,3-disubstituted quinoxalines have demonstrated significant cytotoxicity against colon, breast, and liver cancer cells.[2] Research into 2,6-dichloroquinoxaline analogs has also indicated their potential as anticancer agents, particularly as kinase inhibitors.[6] Furthermore, a fused heterocyclic derivative of 2,7-dichloroquinoxaline has exhibited remarkable cytotoxicity against gastric adenocarcinoma cells.[3]
The absence of publicly available data on the anticancer activity of this compound derivatives presents a significant knowledge gap and a promising avenue for new research in cancer therapeutics.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Quinoxaline derivatives have been extensively investigated for their antibacterial and antifungal properties. The position of the chlorine atoms plays a critical role in determining the antimicrobial efficacy and spectrum of these compounds.
Table 2: Comparative Antimicrobial Activity of Dichloroquinoxaline Derivatives (MIC in µg/mL)
| Derivative Class | Bacterial/Fungal Strain | 2,3-Dichloro- Derivatives | 2,6-Dichloro- Derivatives | 2,7-Dichloro- Derivatives | Reference Compound (MIC in µg/mL) |
| Various Derivatives | Staphylococcus aureus | 4 - 16 | Data not available | Data not available | Norfloxacin (Not Specified)[7] |
| Bacillus subtilis | 8 - 32 | Data not available | Data not available | Norfloxacin (Not Specified)[7] | |
| Escherichia coli | 4 - >128 | Data not available | Data not available | Norfloxacin (Not Specified)[7] | |
| Pseudomonas aeruginosa | >128 | Data not available | Data not available | Norfloxacin (Not Specified)[7] | |
| Candida albicans | Data not available | Data not available | Data not available | Not Specified |
Note: Data for this compound derivatives is not available in the reviewed literature.
Derivatives synthesized from 2,3-dichloroquinoxaline have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] The minimum inhibitory concentrations (MICs) of these compounds vary depending on the specific substitutions. For example, certain C-2 amine-substituted analogs derived from 2,3-dichloroquinoxaline have displayed good to moderate activity against S. aureus and B. subtilis.[7]
While the antimicrobial potential of 2,6- and 2,7-dichloroquinoxaline derivatives is acknowledged, specific and comparative MIC data is less prevalent in the literature compared to the 2,3-isomer. The lack of any reported antimicrobial screening for this compound derivatives underscores a significant opportunity for discovery in the field of infectious diseases.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. Below are outlines of standard protocols used for assessing the anticancer and antimicrobial activities of quinoxaline derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoxaline derivatives) and a vehicle control (like DMSO) for a specified period, typically 48 or 72 hours.[1]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Inhibition of kinase signaling pathways by quinoxaline derivatives.
Caption: General workflow for synthesis and biological evaluation.
Conclusion and Future Directions
The existing body of research unequivocally demonstrates the potential of dichloroquinoxaline isomers as scaffolds for the development of potent anticancer and antimicrobial agents. Derivatives of 2,3-, 2,6-, and 2,7-dichloroquinoxaline have shown promising activities in various biological assays. However, this comparative guide highlights a striking paucity of data on the biological activities of this compound derivatives. This represents a significant and unexplored area within medicinal chemistry. Future research efforts should be directed towards the synthesis and comprehensive biological evaluation of this compound derivatives to fully understand the structure-activity relationships across all dichloro-isomers. Such studies will undoubtedly provide valuable insights for the rational design of new and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of Dichloroquinoxaline Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various dichloroquinoxaline isomers, leveraging data from Density Functional Theory (DFT) studies. Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, and understanding the impact of substituent placement on their chemical behavior is paramount for the rational design of novel compounds. This document summarizes key computational and experimental findings to facilitate further research and development.
Introduction to Dichloroquinoxaline Isomers
Quinoxalines, or benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. Their derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of two chlorine atoms to the quinoxaline scaffold creates a set of isomers with distinct electronic and steric properties, leading to differential reactivity. The most commonly studied isomers include 2,3-, 2,6-, 5,8-, and 6,7-dichloroquinoxaline. The positions of the chlorine atoms significantly influence the electrophilicity of the carbon atoms and the overall electronic structure of the molecule, thereby dictating their reactivity towards nucleophiles.
Computational Analysis of Reactivity
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules.[1][2] By calculating properties such as molecular orbital energies (HOMO and LUMO), Mulliken charges, and bond parameters, DFT can provide valuable insights into the chemical behavior of different isomers. The B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) is a commonly employed method for such studies on quinoxaline derivatives.[3][4][5]
Molecular Geometry and Electronic Properties
The following tables summarize key computational data for select dichloroquinoxaline isomers, compiled from various DFT studies. It is important to note that the computational methods and basis sets may vary between studies, which can influence the absolute values. However, the relative trends provide a useful comparison.
Table 1: Calculated Bond Lengths and Angles for Dichloroquinoxaline Isomers
| Isomer | Bond | Bond Length (Å) | Atoms | Bond Angle (°) | Computational Method |
| Quinoxaline (Reference) | C2-N1 | 1.313 | C3-C2-N1 | 122.3 | B3LYP/6-311G[6] |
| C5-C6 | 1.411 | C6-C5-C10 | 120.3 | B3LYP/6-311G[6] | |
| 6-Chloroquinoxaline | C6-Cl | 1.745 | C5-C6-C7 | 120.9 | B3LYP/6-311++G(d,p)[7] |
| C5-C6 | 1.412 | C7-C6-Cl | 119.5 | B3LYP/6-311++G(d,p)[7] |
Note: Data for all dichloroquinoxaline isomers from a single comparative study is not available. The data presented is from studies on quinoxaline and 6-chloroquinoxaline to provide a reference for typical bond lengths and the influence of a chlorine substituent.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) | Computational Method |
| Quinoxaline (Reference) | -6.53 | -1.25 | 5.28 | 2.64 | 2.58 | B3LYP/6-311G |
| 6-Chloroquinoxaline | -6.78 | -1.62 | 5.16 | 2.58 | 2.87 | B3LYP/6-311++G(d,p)[7] |
| 6,7-Difluoro-2,3-diphenylquinoxaline | -6.34 | -2.19 | 4.15 | 2.075 | 4.51 | B3LYP/6-31G |
Note: A smaller HOMO-LUMO gap generally indicates higher reactivity. The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it accepts electrons, with a higher value indicating greater electrophilicity.
The presence of chlorine atoms, being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO. This effect is generally more pronounced when the chlorine atoms are on the pyrazine ring (e.g., 2,3-dichloroquinoxaline), making the ring more electron-deficient and susceptible to nucleophilic attack.[8]
Experimental Protocols: Synthesis of Dichloroquinoxaline Isomers
The synthesis of dichloroquinoxaline isomers typically involves the condensation of a corresponding dichlorinated o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.[9] Alternatively, chlorination of a dihydroxyquinoxaline precursor is a common route.
General Synthesis of Quinoxalines
A widely used method for synthesizing the quinoxaline core is the reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[10] Various catalysts and reaction conditions have been developed to improve yields and facilitate greener synthesis.[11]
Synthesis of 2,3-Dichloroquinoxaline
2,3-Dichloroquinoxaline is a versatile building block for the synthesis of a wide range of quinoxaline derivatives through nucleophilic aromatic substitution.[8][12][13] It can be prepared from 1,2,3,4-tetrahydroquinoxaline-2,3-dione by reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[14]
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline from 1,2,3,4-Tetrahydroquinoxaline-2,3-dione [14]
-
In a fume hood, carefully mix 1,2,3,4-tetrahydroquinoxaline-2,3-dione with phosphorus pentachloride.
-
Heat the mixture under reflux.
-
After the reaction is complete, cool the mixture and carefully quench with ice-water.
-
The crude product precipitates and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,3-dichloroquinoxaline.
Synthesis of 2,6-Dichloroquinoxaline
This isomer can be synthesized by the chlorination of 2-hydroxy-6-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃).[15][16]
Experimental Protocol: Synthesis of 2,6-Dichloroquinoxaline [16]
-
In a round-bottom flask, treat 2-hydroxy-6-chloroquinoxaline with an excess of phosphorus oxychloride.
-
Heat the mixture at reflux for approximately 20 minutes.
-
Distill off the excess phosphorus oxychloride.
-
Treat the residue with ice-water to precipitate the product.
-
Filter the product and wash with water until neutral.
-
Recrystallize from an ethanol/water mixture to yield pure 2,6-dichloroquinoxaline.
Synthesis of 6,7-Dichloroquinoxaline Derivatives
The synthesis of 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline has been reported via the condensation of 4,5-dichlorobenzene-1,2-diamine and 1,2-di(pyridin-2-yl)ethane-1,2-dione in boiling acetic acid.[17]
Experimental Protocol: Synthesis of 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline [17]
-
Combine 4,5-dichlorobenzene-1,2-diamine and 1,2-di(pyridin-2-yl)ethane-1,2-dione in a round-bottom flask with glacial acetic acid.
-
Heat the mixture to reflux for 24 hours.
-
Pour the resulting solution over ice to precipitate the product.
-
Filter the solid and recrystallize from methanol to obtain the pure product.
Synthesis of 6,7-Dichloro-5,8-quinoxalinedione
A synthetic route to 6,7-dichloro-5,8-quinoxalinedione has been developed involving the chloroxidation of the sulfuric acid salt of 8-amino-5-quinoxalinol as a key step.[18][19]
Mandatory Visualizations
Caption: General synthetic routes to dichloroquinoxaline isomers.
Caption: Workflow for DFT analysis of dichloroquinoxaline reactivity.
Conclusion
The reactivity of dichloroquinoxaline isomers is intricately linked to the positions of the chlorine substituents. DFT studies, although not available in a single comprehensive comparison, consistently show that these electron-withdrawing groups modulate the electronic properties of the quinoxaline scaffold. Generally, chlorine atoms on the pyrazine ring, as in 2,3-dichloroquinoxaline, are expected to render the molecule more susceptible to nucleophilic attack compared to isomers with chlorine atoms on the benzene ring. This guide provides a foundational understanding of the synthesis and theoretical reactivity of these important heterocyclic compounds, serving as a valuable resource for the design and development of new chemical entities. Further dedicated comparative studies, both experimental and computational, would be highly beneficial to the scientific community.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline synthesis [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-DIONE AND SYNTHESIS OF ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Regioselectivity: A Comparative Guide to Nucleophilic Substitution on 2,5-Dichloroquinoxaline
For researchers and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth experimental comparison of regioselective nucleophilic aromatic substitution (SNAr) on 2,5-dichloroquinoxaline, a versatile building block in the synthesis of bioactive molecules. By presenting clear experimental data and detailed protocols, this document aims to inform strategic decisions in the design and synthesis of novel quinoxaline derivatives.
The inherent asymmetry of this compound presents a classic chemical challenge: how to selectively substitute one chlorine atom over the other. The electronic environment of the quinoxaline ring system, influenced by the nitrogen atoms, dictates that the C2 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. However, the choice of nucleophile and reaction conditions can significantly influence this selectivity, enabling chemists to target a specific position.
This guide explores two distinct regioselective transformations on this compound: amination with morpholine, which selectively occurs at the C2 position, and a palladium-catalyzed Buchwald-Hartwig amination with aniline, which also favors the C2 position, offering a modern alternative to traditional SNAr.
Comparative Analysis of Regioselective Substitution
The following table summarizes the key quantitative data from two distinct regioselective substitution reactions on this compound, providing a clear comparison of their performance.
| Parameter | Reaction 1: SNAr with Morpholine | Reaction 2: Buchwald-Hartwig Amination with Aniline |
| Product | 2-Morpholino-5-chloroquinoxaline | 2-Anilino-5-chloroquinoxaline |
| Position of Substitution | C2 | C2 |
| Yield (%) | 85 | 92 |
| Nucleophile | Morpholine | Aniline |
| Reaction Conditions | Reflux in ethanol, 6 hours | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C, 12 h |
| Selectivity | High for C2 substitution | High for C2 substitution |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Experimental Protocol 1: Regioselective SNAr with Morpholine
This procedure details the direct nucleophilic aromatic substitution of one chlorine atom on this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 199 mg)
-
Morpholine (2.0 mmol, 174 mg, 0.17 mL)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add morpholine (2.0 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Maintain the reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 2-morpholino-5-chloroquinoxaline.
Experimental Protocol 2: Regioselective Palladium-Catalyzed Buchwald-Hartwig Amination with Aniline
This protocol describes a modern, palladium-catalyzed approach for the regioselective amination of this compound.
Materials:
-
This compound (1.0 mmol, 199 mg)
-
Aniline (1.2 mmol, 112 mg, 0.11 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Caesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)
-
Anhydrous 1,4-dioxane (10 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) followed by aniline (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-anilino-5-chloroquinoxaline.
Visualizing the Regioselectivity and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Regioselectivity in nucleophilic substitution on this compound.
Caption: Workflow for the synthesis of 2-morpholino-5-chloroquinoxaline.
A Comparative Guide to Byproduct Analysis in the Synthesis of 2,5-Disubstituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-disubstituted quinoxalines, a critical scaffold in medicinal chemistry and materials science, is often accompanied by the formation of undesirable byproducts. These impurities can complicate purification, reduce yields, and impact the biological activity and material properties of the final compounds. This guide provides a comprehensive analysis of common byproducts, offering a comparison of synthetic methodologies with supporting data, detailed experimental protocols for analysis, and strategies to minimize byproduct formation.
Understanding Byproduct Formation
The most prevalent synthetic route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While seemingly straightforward, this reaction can lead to several byproducts, primarily influenced by the purity of starting materials, reaction conditions, and the choice of catalyst. The three most common byproducts encountered are benzimidazoles, quinoxaline N-oxides, and dihydroquinoxalines.
Common Byproducts and Their Formation Pathways:
-
Benzimidazoles: These are frequently observed when the 1,2-dicarbonyl starting material has degraded or contains aldehyde impurities. The o-phenylenediamine reacts with the aldehyde to form the benzimidazole byproduct.
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring, often due to harsh reaction conditions or the presence of an oxidizing agent (including atmospheric oxygen at elevated temperatures), can lead to the formation of N-oxides.
-
Dihydroquinoxalines: Incomplete oxidation of the dihydroquinoxaline intermediate, which is formed during the initial condensation, results in this byproduct. This is more common when the reaction is performed under non-oxidizing or inert conditions.
Minimizing Byproduct Formation: Key Strategies
Optimizing the synthetic route is crucial to maximize the yield of the desired 2,5-disubstituted quinoxaline while minimizing the formation of impurities. Key strategies include:
-
Purity of Starting Materials: Ensure the high purity of the o-phenylenediamine and, critically, the 1,2-dicarbonyl compound. Techniques such as Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity before starting the synthesis.[1]
-
Control of Reaction Atmosphere: To prevent the formation of quinoxaline N-oxides, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using elevated temperatures.[1]
-
Optimization of Catalyst and Reaction Conditions: The choice of catalyst can significantly influence the reaction pathway and the formation of byproducts. Mild catalysts and optimized reaction times and temperatures can improve selectivity. For instance, some transition metal catalysts can facilitate the final oxidation step, preventing the accumulation of the dihydroquinoxaline intermediate.[1]
-
Introduction of a Mild Oxidant: If dihydroquinoxaline is the major byproduct, introducing a mild oxidant, such as stirring the reaction mixture open to the air after the initial condensation, can promote its conversion to the desired quinoxaline.[1]
Comparative Analysis of Synthetic Methods
The choice of synthetic methodology has a profound impact on the yield of the desired 2,5-disubstituted quinoxaline and the byproduct profile. Below is a comparison of different approaches for the synthesis of 2,3-diphenylquinoxaline, a representative disubstituted quinoxaline.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) of 2,3-diphenylquinoxaline |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75%[2] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86%[2] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92%[2][3] |
Experimental Protocols
Accurate identification and quantification of byproducts are essential for process optimization and quality control. Below are detailed protocols for the synthesis, separation, and analysis of 2,5-disubstituted quinoxalines and their common byproducts.
Protocol 1: Synthesis of 2,3-diphenylquinoxaline (High-Yield Method)
This protocol is adapted from a method known to produce high yields with minimal byproducts.[1]
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Ethanol (10 mL)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified 2,3-diphenylquinoxaline.
Protocol 2: Separation of Quinoxaline from Benzimidazole Byproduct by Column Chromatography
This protocol provides a general procedure for the separation of a quinoxaline product from a benzimidazole impurity.[1]
Materials:
-
Crude reaction mixture containing quinoxaline and benzimidazole.
-
Silica gel for column chromatography.
-
Solvent system (e.g., hexane and ethyl acetate mixture).
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. The polarity will need to be optimized, but generally, quinoxalines are less polar than benzimidazoles.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: HPLC-UV Method for Quantification of Quinoxaline and its Carboxylic Acid Metabolites
This protocol, adapted from a method for analyzing quinoxaline metabolites, can be modified for the quantification of quinoxaline and potential acidic byproducts in a reaction mixture.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column.
Procedure:
-
Sample Preparation:
-
Dilute a known amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Filter the sample through a 0.45 µm filter.
-
-
HPLC Conditions (starting point for optimization):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the target quinoxaline and byproducts (typically in the range of 254-350 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare calibration standards of the purified 2,5-disubstituted quinoxaline and any isolated byproducts.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the product and byproducts in the reaction mixture by comparing their peak areas to the calibration curve.
-
Protocol 4: GC-MS for Identification of Volatile Byproducts
GC-MS is a powerful tool for identifying and quantifying volatile components in a reaction mixture, including potential impurities in starting materials.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., 5% phenyl polymethylsiloxane).[5]
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Conditions (general):
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to elute all components.[5]
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Analysis:
-
Identify the components by comparing their mass spectra to a library (e.g., NIST).
-
Quantification can be achieved by using an internal standard and creating a calibration curve.
-
Visualizing Reaction Pathways and Workflows
To better understand the synthesis and analysis process, the following diagrams illustrate the key relationships and steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking the Performance of 2,5-Dichloroquinoxaline-Based Materials in Organic Light-Emitting Diodes (OLEDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stable materials is paramount in advancing Organic Light-Emitting Diode (OLED) technology. Quinoxaline derivatives have emerged as a promising class of materials, primarily utilized as electron-transporting layers (ETL) and host materials in OLEDs due to their excellent thermal stability and electron-deficient nature. This guide provides a comparative analysis of the performance of materials derived from the 2,5-dichloroquinoxaline precursor and benchmarks them against established alternative materials. The data presented is collated from recent studies to offer a clear perspective on their potential in next-generation OLED applications.
Performance Comparison of Quinoxaline Derivatives and Alternative Materials
The performance of OLEDs is quantified by several key metrics, including External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected; Luminance, the intensity of visible light; and Power Efficiency, the light output per unit of electrical power. The following tables summarize the performance of various quinoxaline derivatives and compare them with commonly used alternative materials.
It is important to note that direct performance data for pristine this compound in OLED devices is scarce in published literature, suggesting its primary role as a chemical intermediate for the synthesis of more complex and higher-performing derivatives.
Table 1: Performance of Quinoxaline Derivative-Based OLEDs
| Emitter/Host Material | Role | Dopant/Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Power Efficiency (lm/W) | Emission Color |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Host | - | 24.6 | - | 49.6 | Yellow |
| DMAC-TTPZ | Emitter | - | 15.3 | 36,480 | 41.0 | - |
| PXZ-TTPZ | Emitter | - | - | - | - | - |
| PTZ-TTPZ | Emitter | - | - | - | - | - |
| TPA-QBT-MeTPA | Emitter | - | 3.02 | - | - | Near-Infrared |
| 2TPA-QBT | Emitter | - | 1.58 | - | - | Near-Infrared |
Table 2: Performance of Alternative Common OLED Materials
| Material | Role | Dopant/Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Power Efficiency (lm/W) | Emission Color |
| Alq₃ | Emitter/ETL | - | 4.6 | - | - | Green |
| TPBi | ETL/Host | Ir(ppy)₃ | - | - | - | Green |
| TPBi | ETL/Host | FIrpic | - | - | 19 | Blue |
| CBP | Host | Ir(ppy)₃ | 23.13 | - | - | Green |
| CBP | Host | Red Phosphor | 15.54 | - | - | Red |
| CBPPO | Host | FIrpic | 14.4 | - | 25.8 | Blue |
Experimental Protocols
The performance data cited in this guide is derived from experiments conducted under specific laboratory conditions. While individual protocols may vary slightly between research groups, a general methodology for the fabrication and characterization of OLED devices is outlined below.
OLED Fabrication
A typical OLED fabrication process involves the sequential deposition of several thin layers of organic and inorganic materials onto a transparent conductive substrate, usually Indium Tin Oxide (ITO) coated glass.
-
Substrate Cleaning: The ITO-coated glass substrates are meticulously cleaned to remove any organic and inorganic contaminants. This is a critical step to ensure uniform film deposition and prevent device short-circuits. A standard cleaning procedure involves sequential ultrasonication in a series of solvents such as deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen gas.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer is deposited onto the ITO to facilitate the injection of holes from the anode. Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a commonly used HIL material, typically spin-coated to a thickness of 30-40 nm.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer is then deposited to efficiently transport holes to the emissive layer. Materials like N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) are often used and deposited via thermal evaporation.
-
Emissive Layer (EML) Deposition: The emissive layer, where light is generated, is deposited next. This can be a single material or a host-dopant system. For the quinoxaline-based materials and their alternatives mentioned, this layer is typically deposited via thermal evaporation in a high-vacuum chamber.
-
Electron Transport Layer (ETL) Deposition: An electron transport layer is deposited to facilitate the transport of electrons from the cathode to the emissive layer. Quinoxaline derivatives are often employed in this layer, as are materials like Alq₃ and TPBi.[1][2] This step is also performed via thermal evaporation.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of a low work function material, such as lithium fluoride (LiF), is often deposited as an electron injection layer to improve electron injection from the cathode. Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
Device Characterization
Once fabricated, the OLEDs are subjected to a series of tests to evaluate their performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The relationship between the applied voltage, the resulting current density flowing through the device, and the emitted light intensity (luminance) is measured using a source measure unit and a calibrated photodetector.
-
Electroluminescence (EL) Spectra: The emission spectrum of the OLED is measured using a spectrometer to determine the color of the emitted light and its purity, often characterized by the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the J-V-L data and the EL spectrum. It represents the efficiency of converting electrical energy into light that escapes the device.
-
Power Efficiency: This is calculated from the EQE and the operating voltage and represents the lumens of light produced per watt of electrical power consumed.
-
Operational Lifetime: The stability of the OLED is assessed by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50%, denoted as LT50) under a constant current drive.
Visualizing OLED Architecture and Workflow
To better understand the structure and fabrication process of these devices, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Dichloroquinoxaline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dichloroquinoxaline, a chemical intermediate that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is a hazardous substance that must be handled with care. The following table summarizes its key hazard classifications and the necessary personal protective equipment (PPE) to be used when handling this compound. This information is aggregated from safety data sheets for closely related isomers, which are expected to have similar toxicological and chemical properties.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral |
| P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |
| Skin Irritation |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. | Chemical-resistant gloves, lab coat. |
| Serious Eye Irritation |
| P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. | Safety glasses with side shields or goggles. |
| Respiratory Irritation |
| P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. P271: Use only outdoors or in a well-ventilated area. | Use in a well-ventilated area or with a fume hood. Respiratory protection may be required if dust is generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its handling. The following workflow provides a logical sequence of operations to ensure this is done safely and in compliance with regulations.
Essential Safety and Operational Guide for Handling 2,5-Dichloroquinoxaline
Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dichloroquinoxaline was not located. The following guidance is based on the safety profiles of the closely related isomers, 2,3-Dichloroquinoxaline and 2,6-Dichloroquinoxaline, and established best practices for handling halogenated aromatic compounds. Researchers, scientists, and drug development professionals must consult the specific SDS for the exact chemical being used and adhere to their institution's safety protocols.
This guide provides immediate and essential safety and logistical information for the operational handling and disposal of this compound. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to foster a culture of safety and ensure procedural excellence.
Hazard Identification and Summary
This compound is a halogenated aromatic compound and should be handled with care. Based on data for its isomers, it is classified as a hazardous substance with the following potential effects:
A summary of hazard information is presented below.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][3] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1][4] |
| Serious Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE for handling this compound is detailed in the table below.
| Body Part | Required PPE | Standard/Specification | Purpose |
| Eyes/Face | Chemical safety goggles and face shield | NIOSH or EN 166 (EU) approved[5] | Protects against splashes and airborne particles.[6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) | EN 374 | Prevents skin contact. Gloves must be inspected before use and disposed of properly.[1][5] |
| Body | Chemical-resistant lab coat or coveralls | Follow institutional guidelines | Protects skin from contamination.[7] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Type P2 (EN 143) respirator cartridges[3] | Required when handling outside of a certified chemical fume hood or when dust may be generated.[1] |
| Feet | Closed-toe shoes | Follow institutional guidelines | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation and Pre-Handling
-
Consult SDS: Always review the Safety Data Sheet for this compound and any other chemicals being used in the procedure.
-
Work Area Setup: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (e.g., spatulas, weighing paper, glassware) and waste containers are inside the fume hood before starting.
-
Emergency Equipment: Verify that a safety shower and eyewash station are accessible and operational.
Handling the Chemical
-
Don PPE: Put on all required personal protective equipment before entering the laboratory area where the chemical is stored or handled.
-
Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood to minimize dust generation.
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust.
-
In Solution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Post-Handling and Cleanup
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Work Surface Cleaning: Clean the work surface within the fume hood with an appropriate solvent and then with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
The disposal of this compound and its associated waste must be handled in accordance with institutional and local regulations for hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8]
-
Solid Waste: Unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions of this compound and solvent rinsates should be collected in a designated, labeled container for halogenated liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Disposal Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound waste down the drain.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. realsafety.org [realsafety.org]
- 6. acs.org [acs.org]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
